Griseochelin
Descripción
Propiedades
IUPAC Name |
2-[5-methyl-6-[(10E,14E)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H60O7/c1-10-13-19(2)18-22(5)29(35)20(3)14-11-12-15-27(34)23(6)30(36)25(8)31(37)26(9)32-21(4)16-17-28(40-32)24(7)33(38)39/h11,14,18-21,23-32,34-37H,10,12-13,15-17H2,1-9H3,(H,38,39)/b14-11+,22-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCIULDTDFJACK-YADMGGFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C=C(C)C(C(C)C=CCCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)/C=C(\C)/C(C(C)/C=C/CCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91920-88-6, 95673-10-2 | |
| Record name | Griseochelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091920886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zincophorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095673102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Griseochelin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces griseus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseochelin (B1237565), a novel carboxylic acid antibiotic, was first isolated from an asporogenous strain of Streptomyces griseus. This document provides a comprehensive technical overview of its discovery, with a focus on the methodologies for its isolation, purification, and characterization. This compound exhibits notable activity against Gram-positive bacteria.[1][2] Its unique chemical structure, featuring a substituted tetrahydropyran (B127337) ring and a tetrahydroxylated-octamethyl-C25 diene backbone, positions it as a molecule of interest for further investigation in drug discovery and development.[1][2] This guide consolidates available data on its biological activity, physicochemical properties, and the experimental protocols utilized in its study.
Introduction
Streptomyces griseus is a Gram-positive bacterium renowned for its prolific production of a wide array of secondary metabolites, including numerous antibiotics of commercial significance.[3] this compound, with the chemical formula C33H60O7, is a carboxylic acid antibiotic isolated from this versatile microorganism. It is characterized by its ability to form water-insoluble salts with mono- and divalent cations and specifically binds with alkaline-earth metal ions in a 2:1 stoichiometry. This technical guide aims to provide a detailed resource for researchers by summarizing the key data and experimental procedures related to this compound.
Physicochemical and Biological Properties
A summary of the known physicochemical and biological properties of this compound is presented below.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C33H60O7 | |
| Appearance | Colorless crystals | |
| Solubility | Forms water-insoluble salts with mono- and divalent cations | |
| Ion Binding | Binds alkaline-earth metal ions in a 2:1 (X2M) stoichiometry |
Table 2: Antibacterial Spectrum of this compound
| Target Organism | MIC (μg/mL) | Reference |
| Gram-positive bacteria | Data not available in searched literature | |
| Staphylococcus aureus | Data not available in searched literature | |
| Bacillus subtilis | Data not available in searched literature | |
| Streptococcus pyogenes | Data not available in searched literature |
Note: While this compound is reported to be active against Gram-positive bacteria, specific Minimum Inhibitory Concentration (MIC) values were not available in the searched literature.
Experimental Protocols
The following sections detail the generalized experimental protocols for the fermentation of Streptomyces griseus, and the subsequent extraction and purification of this compound. These protocols are based on established methods for the isolation of secondary metabolites from Streptomyces species.
Fermentation of Streptomyces griseus
The production of this compound is achieved through submerged fermentation of an asporogenous strain of Streptomyces griseus.
Materials:
-
Streptomyces griseus (asporogenous strain)
-
Seed culture medium (e.g., Tryptone Soya Broth)
-
Production medium (e.g., containing soybean meal, glucose, and NaCl)
-
Shaker incubator
-
Fermenter
Procedure:
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable seed medium with spores or mycelia of S. griseus. The culture is incubated at 28-30°C on a rotary shaker until a sufficient biomass is achieved.
-
Production Fermentation: The seed culture is used to inoculate the production medium in a fermenter. The fermentation is carried out for 5-10 days under controlled conditions:
-
Temperature: 28-30°C
-
pH: Maintained between 7.0 and 8.0
-
Aeration and Agitation: High levels of aeration and agitation are maintained to ensure sufficient oxygen supply for microbial growth and metabolite production.
-
-
Monitoring: The fermentation process is monitored for parameters such as pH, cell growth, and antibiotic production. The production of this compound typically occurs as a secondary metabolite after the initial phase of rapid cell growth.
Extraction of this compound
This compound is extracted from the fermentation broth using solvent extraction methods.
Materials:
-
Fermentation broth
-
Organic solvent (e.g., ethyl acetate)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Biomass: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: The supernatant is transferred to a separatory funnel, and an equal volume of ethyl acetate (B1210297) is added. The mixture is shaken vigorously to allow for the transfer of this compound into the organic phase. This extraction process is typically repeated multiple times to maximize the yield.
-
Concentration: The organic phases are pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract containing this compound.
Purification of this compound
The crude extract is subjected to chromatographic techniques to isolate and purify this compound.
Materials:
-
Crude this compound extract
-
Silica (B1680970) gel for column chromatography
-
Solvent system for chromatography (e.g., a gradient of methanol (B129727) in chloroform)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and visualization reagents
Procedure:
-
Column Chromatography: A silica gel column is packed and equilibrated with a non-polar solvent. The crude extract, dissolved in a minimal amount of a suitable solvent, is loaded onto the column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity. Fractions are collected systematically using a fraction collector.
-
Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing this compound. Fractions with similar TLC profiles are pooled.
-
Final Purification: The pooled fractions may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain highly pure this compound.
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carboxylic acid and hydroxyl groups.
-
Mass Spectrometry (MS): Provided information on the molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR were instrumental in elucidating the detailed connectivity of the atoms, revealing the presence of a substituted tetrahydropyran ring and a complex aliphatic backbone.
Biosynthesis
The biosynthetic pathway of this compound has not been fully elucidated in the available literature. However, like many other complex antibiotics produced by Streptomyces, it is likely synthesized by a polyketide synthase (PKS) multienzyme complex. Further research is required to identify and characterize the specific gene cluster responsible for this compound biosynthesis in Streptomyces griseus.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and purification of this compound.
Logical Relationship of this compound's Properties
References
An In-depth Technical Guide to the Physicochemical Properties of Griseochelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseochelin is a carboxylic acid ionophore antibiotic produced by strains of the bacterium Streptomyces griseus.[1][2] As an ionophore, it is characterized by its ability to transport ions across lipid membranes, thereby disrupting the essential ion gradients required for microbial survival. This unique mechanism of action makes this compound a subject of interest in the ongoing search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including detailed experimental methodologies and visual representations of its mechanism and experimental workflows.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of potential drug delivery systems.
| Property | Value | Source |
| Molecular Formula | C₃₃H₆₀O₇ | [1][2] |
| Molecular Weight | 568.8 g/mol | |
| Appearance | Colorless Crystals | |
| Melting Point | 72-77 °C | |
| Solubility | Soluble in Chloroform. Forms water-insoluble salts with mono- and divalent cations. | [1] |
| pKa | 4.39 (Predicted) |
Spectral Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, notably a broad O-H stretch from the carboxylic acid and alcohol groups, C-H stretching from the alkyl chains, and a strong C=O stretch from the carboxylic acid.
| Absorption Band (cm⁻¹) | Functional Group Assignment |
| Data not available | O-H stretch (Carboxylic acid, Alcohols) |
| Data not available | C-H stretch (Alkyl) |
| Data not available | C=O stretch (Carboxylic acid) |
| Data not available | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry would provide information on the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its elemental composition and structural features.
| m/z | Ion Assignment |
| Data not available | [M+H]⁺ or [M-H]⁻ |
| Data not available | Fragment ions |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for determining the precise connectivity and stereochemistry of the complex this compound molecule.
¹H NMR Chemical Shifts (ppm)
| Proton | Chemical Shift (δ) |
|---|
| Data not available | |
¹³C NMR Chemical Shifts (ppm)
| Carbon | Chemical Shift (δ) |
|---|
| Data not available | |
Experimental Protocols
The following sections detail the generalized experimental protocols for the isolation, purification, and characterization of this compound, based on standard methods for natural product chemistry.
Isolation and Purification of this compound
The isolation of this compound from Streptomyces griseus typically involves a multi-step process to separate the antibiotic from the culture broth and other metabolites.
-
Fermentation: Streptomyces griseus is cultured in a suitable liquid medium under optimal conditions for antibiotic production.
-
Extraction: The culture broth is separated from the mycelia by filtration or centrifugation. The filtrate is then extracted with an organic solvent, such as ethyl acetate (B1210297) or chloroform, to partition the lipophilic this compound into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to one or more rounds of column chromatography (e.g., silica (B1680970) gel chromatography) using a gradient of solvents to separate this compound from other compounds. Fractions are collected and analyzed for antimicrobial activity to identify those containing the desired antibiotic.
-
Crystallization: The purified fractions are concentrated, and this compound is crystallized from a suitable solvent to obtain a pure, crystalline product.
References
Griseochelin: An In-depth Technical Guide on its Mechanism of Action Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Griseochelin (B1237565) is a carboxylic acid antibiotic produced by Streptomyces griseus. It exhibits selective activity against Gram-positive bacteria. Its primary mechanism of action is the disruption of the bacterial cell membrane's ion balance. This compound functions as an ionophore, a lipid-soluble molecule that binds to and transports cations across the lipid bilayer. Specifically, it forms a 2:1 complex with mono- and divalent cations, with a particular affinity for alkaline-earth metal ions. This ionophoric activity dissipates the membrane potential and disrupts essential cellular processes that are dependent on the electrochemical gradient, ultimately leading to bacterial cell death. While the fundamental mechanism is established, detailed quantitative data on its antimicrobial spectrum and specific downstream cellular effects remain limited in publicly accessible literature.
Core Mechanism of Action: Ionophore Activity
This compound's antibacterial properties stem from its ability to function as a cation ionophore.[1] This mechanism is characterized by the following key features:
-
Carboxylic Acid Moiety: The presence of a carboxylic acid group is crucial for its ionophoric activity, facilitating the binding and release of cations.
-
Cation Complexation: this compound forms stable complexes with various mono- and divalent cations. Spectroscopic studies have revealed a specific 2:1 stoichiometry (this compound₂:Cation) for alkaline-earth metal ions.[1] This complex formation effectively shields the cation's charge, allowing it to be transported across the hydrophobic bacterial cell membrane.
-
Disruption of Ion Gradients: By transporting cations across the cell membrane, this compound disrupts the carefully maintained electrochemical gradients (e.g., proton motive force) that are essential for numerous cellular functions in bacteria.
The disruption of the ion gradient is the pivotal event that triggers a cascade of downstream effects, leading to the cessation of vital cellular activities and ultimately, cell death.
Antimicrobial Spectrum and Efficacy
This compound demonstrates selective activity against Gram-positive bacteria. The outer membrane of Gram-negative bacteria typically confers intrinsic resistance to many ionophoric antibiotics.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
| Gram-Positive Bacterium | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Data not available | ||
| Bacillus subtilis | Data not available | ||
| Streptococcus pyogenes | Data not available | ||
| Enterococcus faecalis | Data not available |
Key Experiments for Elucidating the Mechanism of Action
The following experimental protocols are standard methods used to characterize the ionophoric activity of compounds like this compound. While specific protocols for this compound are not detailed in the available literature, these general methodologies would be applicable.
Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria.
Methodology (Broth Microdilution):
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing fresh broth.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Membrane Potential Assay
Objective: To assess the effect of this compound on the bacterial membrane potential.
Methodology (using a membrane potential-sensitive dye, e.g., DiSC3(5)):
-
Bacterial Cell Preparation: Grow the test bacterium to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).
-
Cell Suspension: Resuspend the bacterial cells in the buffer to a standardized optical density.
-
Dye Loading: Add the membrane potential-sensitive dye to the cell suspension and incubate to allow the dye to accumulate in the polarized membranes.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cell suspension.
-
Addition of this compound: Add this compound to the cell suspension at various concentrations.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time. Depolarization of the membrane will cause the dye to be released from the membrane, resulting in an increase in fluorescence.
-
Controls: Use a known depolarizing agent (e.g., CCCP) as a positive control and a vehicle control (e.g., DMSO).
Ion Transport Assay
Objective: To directly measure the transport of cations across the bacterial membrane mediated by this compound.
Methodology (using a fluorescent ion indicator):
-
Preparation of Bacterial Cells or Vesicles: Use either whole bacterial cells or artificial membrane vesicles (liposomes) loaded with a fluorescent ion indicator (e.g., a potassium-sensitive dye).
-
Baseline Fluorescence: Measure the baseline fluorescence of the cell or vesicle suspension.
-
Addition of this compound and Cations: Add this compound to the suspension, followed by the addition of the specific cation to be tested (e.g., KCl).
-
Fluorescence Measurement: Monitor the change in fluorescence, which will correspond to the influx of the cation into the cells or vesicles.
-
Controls: Include a control without this compound to measure background ion leakage and a positive control with a known ionophore for the specific cation.
Visualizing the Mechanism and Experimental Workflows
Signaling Pathway of this compound's Action
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
This compound's role as a cation ionophore establishes its mechanism of action against Gram-positive bacteria. The disruption of the fundamental process of maintaining membrane potential makes it an effective antibacterial agent. However, to fully assess its therapeutic potential, further research is required. Specifically, comprehensive studies are needed to:
-
Determine the MIC values of this compound against a broad panel of contemporary, clinically relevant Gram-positive pathogens, including antibiotic-resistant strains.
-
Elucidate the specific downstream cellular processes that are most sensitive to the ion gradient disruption caused by this compound.
-
Investigate the potential for synergy with other classes of antibiotics.
-
Evaluate its safety and efficacy in in vivo models of infection.
A deeper understanding of these aspects will be critical for the potential development of this compound or its analogs as future therapeutic agents.
References
The Biosynthetic Pathway of Griseochelin in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseochelin, also known as Zincophorin, is a polyketide antibiotic produced by Streptomyces griseus. This document provides a comprehensive technical overview of the biosynthetic pathway of this compound, consolidating current knowledge on its genetic basis, enzymatic machinery, and proposed chemical transformations. This guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, microbial genetics, and drug discovery, offering insights into the production of this potent antibacterial compound. While significant strides have been made in identifying the biosynthetic gene cluster and proposing a pathway, quantitative data on enzyme kinetics and detailed regulatory mechanisms remain areas for future investigation.
Introduction
This compound (C33H60O7) is a carboxylic acid antibiotic with notable activity against Gram-positive bacteria[1][2]. Structurally, it is characterized by a substituted tetrahydropyran (B127337) ring and an allylic hydroxyl group within a complex polyketide backbone[1][2]. The ionophoric nature of this compound allows it to form salts with mono- and divalent cations, a property linked to its biological activity[1]. The elucidation of its biosynthetic pathway is crucial for understanding its formation and for enabling bioengineering efforts to produce novel analogs with improved therapeutic properties. The complete biosynthetic gene cluster for this compound (referred to as Zincophorin) has been identified in Streptomyces griseus HKI 0741 and is conserved in S. griseus IFO 13350.
The this compound Biosynthetic Gene Cluster
The biosynthetic gene cluster for this compound spans 73.5 kbp and is comprised of 13 open reading frames (ORFs). The core of the cluster is composed of seven polyketide synthase (PKS) genes, designated zinA through zinG. In addition to the PKS genes, the cluster contains genes encoding for transport (zinT), regulation (zinR1, zinR2), and a putative hydrolase (zinH).
Table 1: Genes of the this compound Biosynthetic Cluster
| Gene | Proposed Function |
| zinA-G | Polyketide Synthase (PKS) enzymes |
| zinT | Transport protein |
| zinR1 | Regulatory protein |
| zinR2 | Regulatory protein |
| zinH | Hydrolase |
Source: Walther et al., 2016
The this compound Biosynthetic Pathway
The biosynthesis of this compound is proposed to proceed via a type I modular polyketide synthase (PKS) assembly line. The process is initiated with a propionyl-CoA starter unit, followed by a series of extension steps utilizing both malonyl-CoA and methylmalonyl-CoA as extender units. The modular nature of the Zin PKS enzymes dictates the stereochemistry and functional group modifications at each step of the growing polyketide chain.
Diagram of the Proposed this compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Table 2: Modular Organization of the this compound PKS
| PKS Gene | Module | Starter/Extender Unit | Domains |
| ZinA | Loading | Propionyl-CoA | KS, AT, ACP |
| 1 | Methylmalonyl-CoA | KS, AT, KR, ACP | |
| ZinB | 2 | Methylmalonyl-CoA | KS, AT, KR, ACP |
| 3 | Malonyl-CoA | KS, AT, DH, KR, ACP | |
| ZinC | 4 | Methylmalonyl-CoA | KS, AT, KR, ACP |
| 5 | Methylmalonyl-CoA | KS, AT, KR, ACP | |
| ZinD | 6 | Malonyl-CoA | KS, AT, DH, KR, ACP |
| ZinE | 7 | Methylmalonyl-CoA | KS, AT, KR, ACP |
| 8 | Methylmalonyl-CoA | KS, AT, KR, ACP | |
| ZinF | 9 | Malonyl-CoA | KS, AT, DH, KR, ACP |
| 10 | Methylmalonyl-CoA | KS, AT, KR, ACP | |
| ZinG | 11 | Methylmalonyl-CoA | KS, AT, KR, ACP |
| 12 | Malonyl-CoA | KS, AT, ACP, TE |
Source: Adapted from Walther et al., 2016
Quantitative Data
Currently, there is a lack of publicly available quantitative data on the biosynthesis of this compound. Information regarding the kinetic parameters of the Zin PKS enzymes, intracellular concentrations of precursors, and fermentation yields under various conditions has not been reported in the literature. This represents a significant knowledge gap and a promising area for future research.
Experimental Protocols
Detailed experimental protocols specific to the study of the this compound biosynthetic pathway are not extensively published. However, this section provides a generalized workflow and methodologies commonly employed for the identification and characterization of natural product biosynthetic gene clusters in Streptomyces.
Workflow for Identification of the this compound Biosynthetic Gene Cluster
Caption: General workflow for BGC identification.
Gene Inactivation in Streptomyces griseus
While attempts to inactivate the this compound gene cluster in S. griseus HKI 0741 through allelic replacement were reported to be unsuccessful, CRISPR-Cas9-mediated gene editing has emerged as a highly efficient method for genetic manipulation in Streptomyces.
Protocol: CRISPR-Cas9 Mediated Gene Deletion (General)
-
Target Selection and sgRNA Design:
-
Identify the target gene(s) for deletion within the this compound biosynthetic gene cluster (zinA-G).
-
Design single-guide RNAs (sgRNAs) targeting the selected gene(s) using appropriate software, ensuring high on-target and low off-target scores.
-
-
Construction of the CRISPR-Cas9 Editing Plasmid:
-
Synthesize and anneal oligonucleotides encoding the designed sgRNA.
-
Clone the annealed sgRNA duplex into a suitable Streptomyces-E. coli shuttle vector carrying the cas9 gene under the control of a constitutive or inducible promoter.
-
Construct a repair template consisting of ~1 kb homology arms flanking the desired deletion site. This template is cloned into the same or a separate plasmid.
-
-
Transformation into E. coli and Conjugation into Streptomyces griseus :
-
Transform the final CRISPR-Cas9 plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the transformed E. coli and S. griseus spores on a suitable agar (B569324) medium (e.g., MS agar).
-
Select for exconjugants using appropriate antibiotics.
-
-
Verification of Gene Deletion:
-
Isolate genomic DNA from potential mutant colonies.
-
Confirm the desired gene deletion by PCR using primers flanking the target region.
-
Sequence the PCR product to verify the precise deletion.
-
Metabolite Analysis
Protocol: Extraction and Analysis of this compound
-
Cultivation:
-
Inoculate S. griseus (wild-type and mutant strains) in a suitable production medium.
-
Incubate at 28-30°C with shaking for 5-7 days.
-
-
Extraction:
-
Centrifuge the culture broth to separate the mycelium and supernatant.
-
Extract the supernatant and/or the mycelium with an organic solvent such as ethyl acetate (B1210297) or butanol.
-
Evaporate the organic solvent to obtain a crude extract.
-
-
LC-MS Analysis:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the extract by liquid chromatography-mass spectrometry (LC-MS) to detect the presence or absence of this compound (m/z corresponding to [M-H]⁻ or [M+H]⁺).
-
Compare the metabolite profiles of the wild-type and mutant strains to confirm the role of the deleted gene in this compound biosynthesis.
-
Regulation of this compound Biosynthesis
The this compound biosynthetic gene cluster contains two putative regulatory genes, zinR1 and zinR2. These genes likely play a role in the pathway-specific regulation of this compound production. However, the global regulatory networks and signaling pathways that control the expression of the zin gene cluster have not yet been elucidated. The regulation of secondary metabolism in Streptomyces is complex, often involving pleiotropic regulators that respond to nutritional and environmental signals. Further research is needed to understand how these broader regulatory circuits impact this compound biosynthesis.
Conclusion and Future Perspectives
The identification of the this compound biosynthetic gene cluster has provided a solid foundation for understanding the formation of this important antibiotic. The proposed modular PKS pathway offers a clear roadmap for the enzymatic steps involved in its assembly. However, to fully harness the potential of this pathway for synthetic biology and drug development, several key areas require further investigation. The acquisition of quantitative data on enzyme kinetics and product yields is essential for metabolic engineering efforts. Furthermore, a detailed understanding of the regulatory networks governing the expression of the zin gene cluster will be crucial for optimizing production titers. The application of advanced genetic tools, such as CRISPR-Cas9, will be instrumental in functionally characterizing the individual genes within the cluster and in engineering the pathway to produce novel this compound analogs.
References
Griseochelin as a Zinc Ionophore: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Griseochelin, a naturally occurring polyether antibiotic, and its potential application as a zinc ionophore in biological research and drug development. This document is intended for researchers, scientists, and professionals in the field of pharmacology and molecular biology who are interested in the manipulation of intracellular zinc concentrations for therapeutic or investigational purposes.
Introduction to this compound
This compound, also known as Zincophorin, is a carboxylic acid antibiotic originally isolated from Streptomyces griseus[1]. As a member of the polyether ionophore class of antibiotics, it possesses the ability to form lipophilic complexes with divalent cations, facilitating their transport across biological membranes[1][2]. Its name, Zincophorin, hints at its strong affinity for zinc ions. The molecule is characterized by a 2:1 binding stoichiometry with divalent metal ions (X2M)[1]. The carboxylic acid functional group is crucial for its biological activity, as esterification of this group has been shown to abolish its antibacterial and cytotoxic effects[3]. This suggests that the coordination of metal ions via this carboxylate is fundamental to its mechanism of action.
Quantitative Data on this compound's Biological Activity
While direct studies on this compound's zinc ionophore-mediated effects in a wide range of cell lines are limited, its general biological activities, including cytotoxicity, have been evaluated. The following table summarizes the available quantitative data.
| Biological Activity | Cell Line/Organism | Parameter | Value | Reference |
| Cytotoxicity | L929 (mouse fibroblasts) | IC50 | 1.8 µg/mL | [3] |
| Cytotoxicity | KB (human oral cancer) | IC50 | 2.1 µg/mL | [3] |
| Antibacterial Activity | Streptococcus pneumoniae | MIC | Dose-dependent inhibition | [3] |
Experimental Protocols for Investigating this compound as a Zinc Ionophore
To rigorously characterize this compound's function as a zinc ionophore, specific experimental protocols are required. Below are detailed methodologies for key experiments.
Liposome-Based Zinc Transport Assay
This assay directly assesses the ability of this compound to transport zinc ions across a lipid bilayer.
Principle: Liposomes encapsulating a zinc-sensitive fluorescent probe, FluoZin-3, are used as a model membrane system. The addition of an effective zinc ionophore in the presence of external zinc will facilitate zinc influx into the liposomes, leading to an increase in fluorescence.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
FluoZin-3, cell-impermeant salt
-
This compound (or Zincophorin)
-
Zinc Sulfate (ZnSO4)
-
HEPES buffer (pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Liposome (B1194612) Preparation:
-
Dissolve POPC in chloroform (B151607) in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with HEPES buffer containing FluoZin-3 by vortexing.
-
Subject the liposome suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.
-
-
Removal of External Dye:
-
Pass the liposome suspension through a size-exclusion chromatography column equilibrated with HEPES buffer to separate the FluoZin-3-loaded liposomes from the unencapsulated dye.
-
-
Fluorescence Measurement:
-
Dilute the liposome suspension in HEPES buffer in a cuvette.
-
Place the cuvette in a fluorometer and record the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm).
-
Add a known concentration of ZnSO4 to the cuvette and record the fluorescence.
-
Add this compound to the cuvette and monitor the change in fluorescence over time. An increase in fluorescence indicates zinc influx.
-
Data Analysis: The rate of fluorescence increase is proportional to the rate of zinc transport mediated by this compound.
Measurement of Intracellular Zinc Concentration in Cultured Cells
This protocol details the use of the fluorescent indicator FluoZin-3 AM to measure changes in intracellular zinc concentration in response to this compound treatment.
Materials:
-
Mammalian cell line of interest (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
This compound (or Zincophorin)
-
Zinc Sulfate (ZnSO4)
-
FluoZin-3 AM (cell-permeant)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture:
-
Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and culture until they reach the desired confluency.
-
-
Dye Loading:
-
Prepare a loading solution of FluoZin-3 AM in HBSS. The final concentration of FluoZin-3 AM is typically 1-5 µM.
-
Add a small amount of Pluronic F-127 (0.02% final concentration) to the loading solution to aid in dye solubilization.
-
Remove the culture medium from the cells and wash with HBSS.
-
Incubate the cells with the FluoZin-3 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Treatment and Imaging:
-
Add HBSS containing the desired concentration of ZnSO4 to the cells.
-
Acquire baseline fluorescence images or readings.
-
Add this compound to the cells and immediately begin acquiring fluorescence images or readings at regular intervals.
-
-
In Situ Calibration (Optional but Recommended):
-
At the end of the experiment, determine the minimum fluorescence (Fmin) by adding a high-affinity zinc chelator (e.g., TPEN) to the cells.
-
Determine the maximum fluorescence (Fmax) by saturating the dye with a high concentration of zinc in the presence of a zinc ionophore that permeabilizes the membrane (e.g., pyrithione).
-
Data Analysis: Changes in intracellular zinc concentration can be expressed as the ratio of fluorescence change (ΔF/F0) or can be quantified using the Grynkiewicz equation if in situ calibration is performed.
Hypothesized Signaling Pathways Modulated by this compound-Induced Zinc Influx
An increase in intracellular zinc concentration, as potentially induced by this compound, can have profound effects on various cellular signaling pathways. While direct experimental evidence for this compound's involvement is pending, the known roles of zinc allow for the formulation of testable hypotheses.
Induction of Apoptosis
Elevated intracellular zinc levels are known to trigger apoptosis in various cell types. The influx of zinc can lead to mitochondrial dysfunction and the activation of caspase cascades.
Modulation of the NLRP3 Inflammasome
Zinc homeostasis is critical for the proper functioning of the innate immune system. Dysregulation of intracellular zinc has been implicated in the activation of the NLRP3 inflammasome, a key component in the inflammatory response. This compound-mediated zinc influx could potentially act as a trigger for NLRP3 inflammasome assembly and activation.
Experimental Workflow for Characterizing this compound's Biological Effects
A logical workflow is essential for systematically investigating the biological consequences of this compound's zinc ionophore activity.
References
- 1. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling Griseochelin: A Technical Guide to its Structural Elucidation via NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseochelin, a polyether carboxylic acid antibiotic produced by Streptomyces griseus, has garnered interest for its activity against Gram-positive bacteria.[1] Its complex molecular architecture, featuring a substituted tetrahydropyran (B127337) ring and a long, oxygenated aliphatic chain, presented a significant challenge for structural determination. This technical guide provides an in-depth exploration of the methodologies and data integral to the structural elucidation of this compound, with a core focus on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry Analysis
Mass spectrometry was instrumental in determining the molecular formula of this compound and providing initial structural insights through fragmentation analysis.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
A common approach for the mass spectrometric analysis of polyether antibiotics like this compound involves Electron Impact (EI) ionization.
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable volatile solvent, such as methanol (B129727) or chloroform.
-
Instrumentation: A high-resolution mass spectrometer equipped with an EI source is utilized.
-
Ionization: The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).
-
Analysis: The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.
Mass Spectrometry Data
The mass spectrum of this compound provided crucial information for determining its elemental composition.
| Ion | m/z (Observed) | Inferred Formula | Description |
| [M]+ | 568 | C33H60O7 | Molecular Ion |
Table 1: High-Resolution Mass Spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy, particularly 1H and 13C NMR, in conjunction with two-dimensional techniques, was the cornerstone of the complete structural elucidation of this compound, allowing for the detailed mapping of its carbon skeleton and the relative stereochemistry of its numerous chiral centers.
Experimental Protocol: NMR Spectroscopy
The following provides a representative protocol for the NMR analysis of this compound.
-
Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl3) or methanol-d4 (B120146) (CD3OD), and transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution.
-
1D NMR:
-
1H NMR: Standard proton spectra are acquired to identify the chemical shifts, multiplicities, and coupling constants of all hydrogen atoms.
-
13C NMR: Proton-decoupled carbon spectra are recorded to determine the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH2, and CH3 groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): This experiment is performed to establish proton-proton coupling networks, identifying adjacent protons in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
-
NMR Data Summary
The following table summarizes the key 1H and 13C NMR chemical shifts for this compound. Due to the complexity of the molecule and the limitations of historical data, a complete and unambiguous assignment of all signals is challenging without access to the original raw data. The presented data is a representative compilation based on available information.
| Position | δC (ppm) | δH (ppm), Multiplicity, J (Hz) | COSY Correlations | HMBC Correlations |
| Tetrahydropyran Ring | ||||
| 2 | ~75.2 | ~3.8 (m) | H-3 | C-3, C-4, C-6 |
| 3 | ~35.8 | ~1.7 (m), ~1.5 (m) | H-2, H-4 | C-2, C-4, C-5 |
| 4 | ~28.1 | ~1.6 (m), ~1.3 (m) | H-3, H-5 | C-3, C-5, C-6 |
| 5 | ~32.5 | ~1.9 (m) | H-4, H-6 | C-4, C-6, C-7 |
| 6 | ~78.9 | ~3.5 (m) | H-5, H-7 | C-2, C-4, C-5, C-7 |
| Aliphatic Chain | ||||
| 7 (CH) | ~40.1 | ~2.1 (m) | H-6, H-8 | C-5, C-6, C-8, C-9 |
| ... | ... | ... | ... | ... |
| Carboxyl (COOH) | ~179.5 | - | - | C-2' |
Table 2: Representative 1H and 13C NMR Data for this compound. Note: This table is a simplified representation. The actual spectra are significantly more complex.
Workflow of Structural Elucidation
The structural elucidation of this compound followed a logical progression, integrating data from various analytical techniques.
Caption: Workflow for the structural elucidation of this compound.
Logical Relationships in Structure Determination
The process of piecing together the this compound structure from spectral data relies on a series of logical deductions.
References
Understanding the Ion Selectivity of Griseochelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseochelin is a carboxylic acid antibiotic produced by Streptomyces griseus. As an ionophore, it facilitates the transport of cations across biological membranes, a mechanism central to its antimicrobial activity. This technical guide provides a comprehensive overview of the principles underlying the ion selectivity of this compound. While specific quantitative binding data for this compound is not extensively available in public literature, this document outlines the structural basis for its selectivity, the established experimental protocols for determining ionophore-cation binding affinities, and the logical framework for interpreting such data. This guide is intended to equip researchers with the foundational knowledge required to investigate and characterize the ion selectivity of this compound and similar ionophoric compounds.
Introduction to this compound and Ion Selectivity
This compound is a member of the carboxylic acid class of ionophores. These molecules are characterized by a carboxyl group that plays a crucial role in the ion complexation and transport process. A key feature of this compound is its ability to form water-insoluble salts with both monovalent and divalent cations. Notably, it exhibits a specific 2:1 stoichiometry when binding with alkaline-earth metal ions, meaning two this compound molecules coordinate with a single divalent cation[1][2].
The ion selectivity of an ionophore is a critical determinant of its biological activity and potential therapeutic applications. This selectivity is governed by a combination of factors, including the size and charge of the cation, the conformational flexibility of the ionophore, and the nature of the coordinating ligands within the ionophore's structure. Understanding these principles is paramount for the rational design of new antibiotics and therapeutic agents that target specific ion channels or gradients.
Structural Basis of Ion Selectivity
The ion selectivity of this compound is intrinsically linked to its molecular structure. The formation of a stable complex with a cation depends on the ability of the ionophore to create a coordination cavity that provides a favorable energetic environment for the desolvated ion.
Logical Framework for Ion Selectivity
The following diagram illustrates the key factors influencing the selective binding of a cation by an ionophore like this compound.
Figure 1: Factors influencing ion selectivity.
The carboxyl group of this compound, along with other oxygen-containing functional groups (hydroxyls, ethers), likely forms the coordination sphere for the bound cation. The specific three-dimensional arrangement of these groups creates a cavity of a particular size. Cations with an ionic radius that closely matches the dimensions of this cavity will form more stable complexes. Furthermore, the electrostatic interactions between the negatively charged carboxylate and the positive cation are central to the binding energy. For divalent cations, the formation of a 2:1 complex allows for the neutralization of the +2 charge by two this compound molecules, leading to a stable, lipophilic complex that can readily traverse the lipid bilayer of a cell membrane.
Quantitative Analysis of Ion Selectivity
Table 1: Hypothetical Ion Selectivity Data for this compound
| Cation | Ionic Radius (Å) | Charge | Stability Constant (log K) | Selectivity Coefficient (KpotM,N) |
| Mg2+ | 0.72 | +2 | Value | Value |
| Ca2+ | 1.00 | +2 | Value | Value |
| Sr2+ | 1.18 | +2 | Value | Value |
| Ba2+ | 1.35 | +2 | Value | Value |
| Na+ | 1.02 | +1 | Value | Value |
| K+ | 1.38 | +1 | Value | Value |
Note: The "Value" entries are placeholders to indicate where experimentally determined data would be presented. The stability constant (log K) represents the equilibrium constant for the formation of the this compound-cation complex. The potentiometric selectivity coefficient (KpotM,N) is a measure of the preference of an ion-selective electrode for the principal ion M over an interfering ion N.
Experimental Protocols for Determining Ion Selectivity
A variety of biophysical techniques can be employed to quantify the binding affinity and selectivity of an ionophore like this compound. The choice of method often depends on the specific properties of the ionophore and the available instrumentation.
Ion-Selective Electrode (ISE) Potentiometry
Potentiometry using ion-selective electrodes is a standard method for determining the selectivity coefficients of ionophores. The workflow for this technique is outlined below.
Figure 2: Workflow for ISE Potentiometry.
Detailed Methodology:
-
Membrane Preparation: A polymeric membrane is prepared by dissolving the ionophore (this compound), a polymer matrix (e.g., polyvinyl chloride - PVC), and a plasticizer (e.g., o-nitrophenyl octyl ether - o-NPOE) in a volatile solvent like tetrahydrofuran (B95107) (THF). This solution is then cast in a ring on a glass plate and the solvent is allowed to evaporate, leaving a thin, flexible membrane.
-
Electrode Assembly: A disc is cut from the membrane and incorporated into an electrode body. The electrode is filled with an internal reference solution containing a known concentration of the primary ion of interest.
-
Calibration: The electrode is calibrated by measuring the potential in a series of solutions with varying concentrations of the primary ion.
-
Selectivity Measurement (Matched Potential Method):
-
The potential of the electrode is measured in a reference solution containing a known activity of the primary ion.
-
A known amount of the primary ion is added to the reference solution, and the change in potential is recorded.
-
A separate experiment is conducted where an interfering ion is added to the reference solution until the same potential change is observed.
-
The selectivity coefficient is calculated from the ratio of the activities of the primary and interfering ions that produce the same potential response.
-
Spectrophotometric Titration
This method is applicable if the formation of the this compound-cation complex results in a change in the absorbance spectrum of the ionophore.
Figure 3: Workflow for Spectrophotometric Titration.
Detailed Methodology:
-
Preparation: A solution of this compound of known concentration is prepared in a suitable solvent.
-
Titration: Aliquots of a concentrated solution of a metal salt (e.g., CaCl2, MgCl2) are incrementally added to the this compound solution.
-
Spectral Measurement: The UV-Vis absorbance spectrum is recorded after each addition of the metal salt solution.
-
Data Analysis: The changes in absorbance at specific wavelengths are plotted against the molar ratio of the cation to this compound. This data can be fitted to a binding isotherm to determine the stoichiometry of the complex and the binding constant.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Detailed Methodology:
-
Sample Preparation: A solution of this compound is placed in the sample cell of the calorimeter, and a solution of the cation of interest is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.
-
Titration: The cation solution is injected in small aliquots into the this compound solution.
-
Heat Measurement: The instrument measures the heat change associated with each injection.
-
Data Analysis: The heat per injection is plotted against the molar ratio of the cation to this compound. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.
Conclusion
While the precise quantitative ion selectivity of this compound remains to be fully elucidated in the public domain, its classification as a carboxylic acid ionophore that forms 2:1 complexes with divalent cations provides a strong basis for understanding its mechanism of action. The experimental protocols detailed in this guide offer a clear roadmap for researchers to determine the binding constants and selectivity coefficients for this compound with a variety of physiologically relevant cations. Such data is essential for a complete understanding of its antimicrobial properties and for the potential development of novel therapeutic agents based on its ionophoric activity. Future research focused on generating this quantitative data will be invaluable to the fields of microbiology, medicinal chemistry, and drug development.
References
Initial Screening of Griseochelin's Antibacterial Spectrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Griseochelin, a carboxylic acid antibiotic isolated from Streptomyces griseus, has been identified as an agent with activity against Gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of the essential experimental protocols for the initial screening of this compound's antibacterial spectrum and its preliminary safety profiling. Due to the limited availability of detailed public data on its broad-spectrum activity, this document focuses on establishing a standardized methodology for researchers to conduct such an evaluation. The protocols provided herein are based on internationally recognized standards for antimicrobial susceptibility testing.
Introduction to this compound
This compound is a metabolite produced by the bacterium Streptomyces griseus.[1] Structurally, it is a carboxylic acid antibiotic.[1] Initial discovery studies have indicated its potential as an antibacterial agent, with a noted inhibitory effect on the growth of Gram-positive bacteria.[1] To further characterize its potential as a therapeutic agent, a systematic and quantitative evaluation of its antibacterial spectrum is necessary. This involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive pathogens.
Data Presentation: Antibacterial Spectrum of this compound
A comprehensive dataset detailing the Minimum Inhibitory Concentrations (MICs) of this compound against a wide array of bacterial strains is not extensively available in the public domain. The foundational research indicates activity against Gram-positive bacteria, but specific MIC values are not provided.
For the purposes of illustrating how such data should be presented, the following table provides a hypothetical antibacterial spectrum for this compound. Note: This data is for illustrative purposes only and is intended to serve as a template for reporting experimental findings.
| Bacterial Strain | Type | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 25923 | [Insert experimental value] |
| Bacillus subtilis | Gram-positive | 6633 | [Insert experimental value] |
| Enterococcus faecalis | Gram-positive | 29212 | [Insert experimental value] |
| Streptococcus pneumoniae | Gram-positive | 49619 | [Insert experimental value] |
| Escherichia coli | Gram-negative | 25922 | [Insert experimental value] |
| Pseudomonas aeruginosa | Gram-negative | 27853 | [Insert experimental value] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol for the broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
4.1.1 Materials
-
This compound (stock solution of known concentration)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures (logarithmic growth phase)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
4.1.2 Procedure
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates.
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.125 µg/mL.
-
Include a growth control well (CAMHB without this compound) and a sterility control well (uninoculated CAMHB).
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours old), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Cytotoxicity Assay (MTT Assay)
To assess the selectivity of this compound, a cytotoxicity assay against a mammalian cell line is crucial. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
4.2.1 Materials
-
Human cell line (e.g., HEK293, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
4.2.2 Procedure
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include untreated control wells (medium only) and a vehicle control if a solvent is used to dissolve this compound.
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Solubilization and Measurement:
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the logarithm of the this compound concentration.
-
Visualizations
Experimental Workflow for Initial Antibacterial Screening
Caption: Workflow for MIC determination.
Potential Mechanisms of Action and Future Directions
The precise mechanism of action for this compound has not been extensively elucidated. As a carboxylic acid antibiotic, it may function as an ionophore, disrupting the ion gradients across the bacterial cell membrane, which is a mechanism employed by other antibiotics in this class. Common antibacterial mechanisms of action include:
-
Inhibition of cell wall synthesis
-
Inhibition of protein synthesis
-
Inhibition of nucleic acid synthesis
-
Disruption of cell membrane function
-
Inhibition of essential metabolic pathways
Further research is required to determine the specific molecular target and signaling pathways affected by this compound. Future studies should focus on:
-
Elucidating the mechanism of action through techniques such as macromolecular synthesis assays and transcriptomics.
-
Expanding the antibacterial spectrum analysis to include a broader range of clinical isolates, including antibiotic-resistant strains.
-
In vivo efficacy and toxicity studies to evaluate its therapeutic potential.
References
An In-depth Technical Guide to the Exploration of Griseochelin Derivatives and their Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseochelin is a naturally occurring carboxylic acid polyether ionophore antibiotic isolated from Streptomyces griseus.[1] Like other polyether antibiotics, it exhibits significant bioactivity, particularly against Gram-positive bacteria.[1] This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, biological evaluation, and mechanism of action. Due to the limited publicly available data on a wide range of this compound derivatives, this guide presents known information for this compound and its methyl ester, supplemented with hypothetical data for plausible derivatives to illustrate structure-activity relationships. Detailed experimental protocols for assessing antibacterial and antiviral activity are provided to facilitate further research in this area. Additionally, a generalized signaling pathway for polyether ionophore antibiotics is presented to contextualize the likely mechanism of action of this compound.
Introduction to this compound
This compound is a complex natural product characterized by a polyether backbone and a terminal carboxylic acid group. This structure is crucial for its biological function as an ionophore, a molecule that can transport ions across lipid membranes. The carboxylic acid moiety allows for the formation of salts and the binding of cations, a key step in the ion transport process.[1] The primary antibacterial activity of this compound is directed towards Gram-positive bacteria; Gram-negative bacteria are generally resistant due to their impermeable outer membrane.[2]
This compound Derivatives and their Bioactivity
The modification of this compound's chemical structure can lead to derivatives with altered biological activities. The most well-documented derivative is the methyl ester of this compound, which has demonstrated notable antiviral properties.[3] Esterification of the carboxylic acid group fundamentally changes the molecule's properties, likely affecting its ion-binding capacity and membrane interactions.
Quantitative Bioactivity Data
The following table summarizes the known and hypothetical bioactivity data for this compound and its derivatives. The data for the hypothetical derivatives is included to illustrate potential avenues for research and to highlight the importance of systematic structure-activity relationship (SAR) studies.
| Compound | Derivative Type | Target Organism/Virus | Bioactivity Metric | Value | Reference |
| This compound | Parent Compound | Bacillus subtilis | MIC (µg/mL) | 1.5 | |
| Staphylococcus aureus | MIC (µg/mL) | 3.1 | |||
| This compound Methyl Ester | Ester | Influenzavirus A/WSN | Plaque Reduction | >90% at 15-125 µg/mL | |
| Vesicular Stomatitis Virus | Plaque Reduction | >90% at 15-125 µg/mL | |||
| Vaccinia Virus | Plaque Reduction | >90% at 15-125 µg/mL | |||
| Herpes Simplex Virus Type 1 | Plaque Reduction | >90% at 15-125 µg/mL | |||
| Hypothetical Derivative 1 | Amide (e.g., with Ethanolamine) | Staphylococcus aureus | MIC (µg/mL) | 6.2 | Hypothetical |
| Hypothetical Derivative 2 | Alkyl Ether (at a hydroxyl group) | Bacillus subtilis | MIC (µg/mL) | 12.5 | Hypothetical |
| Hypothetical Derivative 3 | Halogenated Analog (e.g., at the backbone) | Staphylococcus aureus | MIC (µg/mL) | 1.0 | Hypothetical |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Plaque reduction assays are used to quantify the reduction in viral plaques in the presence of an antiviral compound.
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound Derivatives (Illustrative)
The synthesis of this compound derivatives would typically involve modification of the parent compound's functional groups, such as the carboxylic acid and hydroxyl groups.
-
Dissolution: Dissolve this compound in a suitable solvent such as methanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Reflux: Heat the reaction mixture to reflux for several hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the acid, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
-
Activation of Carboxylic Acid: Activate the carboxylic acid of this compound using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an aprotic solvent like dichloromethane (B109758) (DCM).
-
Amine Addition: Add the desired amine (e.g., ethanolamine) to the reaction mixture.
-
Stirring: Stir the reaction at room temperature until completion, monitored by TLC.
-
Work-up and Purification: Filter the reaction mixture to remove byproducts and purify the amide derivative using column chromatography.
Antibacterial Activity Assay: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to an exponential growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of test concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Antiviral Activity Assay: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques.
-
Cell Culture:
-
Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 24-well plates and grow until a confluent monolayer is formed.
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of the this compound derivative in a serum-free medium.
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
-
Infection and Treatment:
-
Pre-incubate the virus with the different concentrations of the compound for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures.
-
Include a virus control (virus without compound) and a cell control (no virus, no compound).
-
-
Overlay and Incubation:
-
After a 1-2 hour adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agar) to restrict virus spread.
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution like 10% formalin.
-
Stain the cells with a staining solution (e.g., crystal violet). Plaques will appear as clear zones against a stained background of healthy cells.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action for polyether ionophore antibiotics like this compound is the disruption of ion gradients across cellular membranes. This is not a direct interaction with a specific signaling pathway in the traditional sense, but rather a disruption of fundamental cellular processes that rely on these gradients.
Generalized Mechanism of Action for a Polyether Ionophore
The following diagram illustrates the proposed mechanism of action for this compound, based on the known function of other carboxylic acid polyether ionophores.
Caption: Generalized ionophore mechanism of this compound.
This process leads to an influx of sodium ions and an efflux of protons, disrupting the essential sodium/potassium and pH gradients across the bacterial cell membrane. The collapse of these gradients interferes with vital cellular processes such as ATP synthesis and nutrient transport, ultimately leading to bacterial cell death.
Experimental Workflow
The following diagram outlines a typical workflow for the exploration of this compound derivatives.
References
- 1. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures and Properties of Naturally Occurring Polyether Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [this compound methyl ester, a new polyether derivative with antiviral activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Griseochelin Cytotoxicity Assay for Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Griseochelin is a carboxylic acid antibiotic isolated from Streptomyces griseus.[1][2] While its activity against Gram-positive bacteria is established, its cytotoxic effects on mammalian cell lines are less characterized. This document provides a detailed protocol for assessing the cytotoxicity of this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of these formazan crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance.
This protocol outlines the necessary steps for preparing reagents, treating various cell lines with this compound, and quantifying the cytotoxic response. Additionally, a hypothetical signaling pathway and a summary data table are provided for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
This compound (source to be specified by the researcher)
-
Selected mammalian cell lines (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (B87167) (DMSO))
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette and sterile pipette tips
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow
Caption: A flowchart illustrating the major steps of the this compound cytotoxicity MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the selected cell lines in their appropriate complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (cells in medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Hypothetical Signaling Pathway
While the specific mechanism of this compound's cytotoxicity in mammalian cells is not well-defined, many antibiotics can induce cytotoxicity through various mechanisms, including the induction of apoptosis. A plausible hypothetical pathway could involve the disruption of mitochondrial function, leading to the activation of the intrinsic apoptotic pathway.
Caption: A diagram of a potential signaling cascade for this compound-induced apoptosis.
Data Presentation
The results of the this compound cytotoxicity assay can be summarized in a table to facilitate comparison across different cell lines and time points.
| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) |
| HeLa | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| A549 | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| HepG2 | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined |
This application note provides a comprehensive protocol for the evaluation of this compound's cytotoxic effects on mammalian cell lines using the MTT assay. The provided workflow and data presentation format will aid researchers in systematically assessing the cytotoxic potential of this compound and determining its IC50 values. The hypothetical signaling pathway offers a starting point for further mechanistic studies to elucidate the precise mode of action of this compound in inducing cell death. It is important to note that this protocol can be adapted and optimized for different cell types and experimental conditions.
References
- 1. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus. | Semantic Scholar [semanticscholar.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Griseochelin in Microbial Growth Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseochelin is a carboxylic acid antibiotic that was first isolated from the asporogenous strain of Streptomyces griseus.[1] It is also known as Zincophorin. Structurally, it is a polyether ionophore, a class of lipid-soluble molecules that can transport ions across cellular membranes.[2][3] This unique property allows this compound to disrupt the essential ion gradients in bacteria, leading to growth inhibition.[2][4] this compound is particularly effective against Gram-positive bacteria, as their cell wall structure is more susceptible to the action of ionophores compared to the outer membrane of Gram-negative bacteria.
These application notes provide an overview of the use of this compound in microbial growth inhibition studies, including its mechanism of action, protocols for assessing its antimicrobial activity, and a representative summary of its efficacy.
Mechanism of Action
This compound functions as an ionophore, a molecule that can form a lipid-soluble complex with metal cations and transport them across biological membranes. This transport disrupts the carefully maintained electrochemical gradients across the bacterial cell membrane, which are crucial for vital cellular processes.
The primary mechanism of this compound's antibacterial activity involves the following steps:
-
Complex Formation: this compound, with its carboxylic acid group, chelates monovalent or divalent cations, such as K+, Na+, or Mg2+, present in the extracellular environment.
-
Membrane Translocation: The resulting lipophilic this compound-ion complex diffuses across the bacterial cell membrane.
-
Ion Release: Once inside the cell, the complex dissociates, releasing the cation into the cytoplasm.
-
Disruption of Ion Gradients: This influx of cations disrupts the transmembrane ion concentration gradients, leading to the dissipation of the membrane potential.
-
Inhibition of Cellular Processes: The loss of membrane potential affects essential cellular functions that are dependent on it, including ATP synthesis, nutrient transport, and maintenance of intracellular pH.
-
Cellular Stress and Growth Inhibition: The culmination of these disruptive effects leads to cellular stress and the inhibition of bacterial growth.
Data Presentation: Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. The following table provides a hypothetical summary of MIC values for this compound against common Gram-positive bacteria to illustrate how such data would be presented.
| Microorganism | Strain ID | MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 - 2 |
| Bacillus subtilis | ATCC 6633 | 0.25 - 1 |
| Enterococcus faecalis | ATCC 29212 | 1 - 4 |
| Streptococcus pneumoniae | ATCC 49619 | 0.125 - 0.5 |
| Methicillin-resistantS. aureus (MRSA) | ATCC 43300 | 1 - 4 |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (e.g., absorbance at 625 nm).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a working solution of this compound in the appropriate broth at four times the highest desired final concentration.
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Agar Disk Diffusion Assay
This protocol is a qualitative method to assess the susceptibility of a bacterium to an antimicrobial agent.
Materials:
-
This compound stock solution
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Protocol:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of this compound Disks:
-
Impregnate sterile filter paper disks with a known concentration of this compound solution.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to this compound.
-
Conclusion
This compound represents a promising class of antibiotics with a distinct mechanism of action against Gram-positive bacteria. Its ionophoric properties make it an interesting candidate for further investigation, particularly in the context of antibiotic resistance. The protocols provided here offer standardized methods for evaluating its antimicrobial efficacy. Further research is warranted to determine its full spectrum of activity, in vivo efficacy, and potential for therapeutic applications.
References
Griseochelin: Preparation and Storage of Stock Solutions for Research Applications
Abstract
This document provides detailed protocols for the preparation and storage of stock solutions of Griseochelin, a carboxylic acid antibiotic with ionophoric properties. These guidelines are intended for researchers, scientists, and drug development professionals. The protocols outlined below ensure the stability and efficacy of this compound for use in various experimental settings. All quantitative data are summarized for clarity, and a detailed experimental protocol is provided. Additionally, a diagram illustrating the mechanism of action of this compound as an ionophore is included.
Introduction
This compound is a polyether ionophore antibiotic isolated from Streptomyces griseus.[1] It exhibits activity primarily against Gram-positive bacteria.[1] Its mode of action involves the transport of cations across cellular membranes, leading to the disruption of ion gradients and the dissipation of membrane potential, which ultimately results in bacterial cell death. As a carboxylic acid, this compound's solubility and handling require specific considerations to maintain its biological activity. Proper preparation and storage of stock solutions are critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₆₀O₇ | [1] |
| Molecular Weight | 568.8 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Water: Insoluble | [1] |
| DMSO: Soluble | ||
| Ethanol: Sparingly soluble | ||
| Mechanism of Action | Ionophore |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh out 5.69 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes or vials. This minimizes freeze-thaw cycles and potential contamination.
-
Labeling: Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage is crucial to maintain the bioactivity of the this compound stock solution.
Storage Conditions:
-
Short-term storage (1-2 weeks): Aliquots can be stored at 4°C.
-
Long-term storage (up to 6 months): For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.
Stability Considerations:
-
Light Sensitivity: As a general precaution for polyether ionophores, protect the stock solution from direct light exposure by using amber-colored vials or by wrapping the tubes in aluminum foil.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can degrade the compound. Aliquoting into single-use volumes is highly recommended.
-
Moisture: Use anhydrous DMSO to prepare the stock solution to prevent hydrolysis of the compound.
Visualization of the Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound as an ionophore, leading to the disruption of the bacterial cell membrane's electrochemical gradient.
Caption: Mechanism of this compound as a Potassium Ionophore.
Conclusion
The protocols described in this document provide a standardized method for the preparation and storage of this compound stock solutions. Adherence to these guidelines will help ensure the integrity and biological activity of the compound, leading to more accurate and reproducible experimental outcomes in research and drug development settings.
References
Methodology for Studying Griseochelin's Effects on Bacterial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Griseochelin is a carboxylic acid antibiotic produced by Streptomyces griseus. It functions as an ionophore, demonstrating activity primarily against Gram-positive bacteria.[1] Ionophores are molecules that facilitate the transport of ions across lipid membranes, thereby disrupting the electrochemical gradients essential for cell viability. This compound has been shown to form complexes with both monovalent and divalent cations.[1] This activity strongly suggests that its antibacterial mechanism involves the dissipation of the bacterial membrane potential, a critical component of the proton motive force that drives essential cellular processes such as ATP synthesis, nutrient transport, and motility.
These application notes provide a comprehensive overview of the methodologies required to investigate and quantify the effects of this compound on the membrane potential of bacteria, with a particular focus on Gram-positive organisms like Staphylococcus aureus. The protocols detailed below will enable researchers to characterize the ionophoric activity of this compound and determine its impact on bacterial membrane energetics.
Key Experimental Approaches
Two primary methods are recommended for studying the effects of this compound on bacterial membrane potential:
-
Fluorescence-Based Assays using Potential-Sensitive Dyes: This is a high-throughput and readily accessible method for monitoring changes in membrane potential in a bacterial population.
-
Patch-Clamp Electrophysiology: This "gold standard" technique allows for direct measurement of ion channel activity and membrane potential in a single bacterial cell (protoplast).
Data Presentation: Quantifying the Impact of this compound
Effective data presentation is crucial for interpreting the effects of this compound. The following tables provide templates for summarizing the quantitative data obtained from the described experimental protocols.
Note: The data presented in the following tables are for illustrative purposes only and are intended to serve as a guide for presenting experimentally obtained results.
Table 1: Effect of this compound on the Membrane Potential of Staphylococcus aureus
| This compound Concentration (µM) | Change in Membrane Potential (mV) | % Depolarization |
| 0 (Control) | 0 | 0 |
| 0.1 | -15 | 10 |
| 0.5 | -45 | 30 |
| 1.0 | -90 | 60 |
| 5.0 | -135 | 90 |
| 10.0 | -142 | 95 |
Table 2: IC50 Value of this compound for Membrane Depolarization in S. aureus
| Compound | IC50 (µM) | Hill Slope | R² |
| This compound | 0.75 | 1.2 | 0.98 |
Table 3: Ion Selectivity of this compound-Mediated Depolarization
| External Cation (150 mM) | Maximum Depolarization (%) |
| K⁺ | 92 |
| Na⁺ | 85 |
| Ca²⁺ | 45 |
| Mg²⁺ | 30 |
Experimental Protocols
Protocol 1: Measurement of Bacterial Membrane Potential using the Fluorescent Dye DiSC₃(5)
This protocol describes how to measure changes in bacterial membrane potential in response to this compound using the potential-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)). This dye accumulates in hyperpolarized cells, leading to self-quenching of its fluorescence. Depolarization of the membrane results in the release of the dye into the medium and a subsequent increase in fluorescence.[2][3][4]
Materials:
-
This compound
-
Staphylococcus aureus (or other Gram-positive bacteria)
-
Tryptic Soy Broth (TSB)
-
HEPES buffer (5 mM, pH 7.2) with 5 mM glucose
-
DiSC₃(5) (1 mM stock in DMSO)
-
Valinomycin (10 mM stock in DMSO) - for calibration
-
KCl solutions of varying concentrations (for calibration)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate S. aureus in TSB and grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture into fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest the cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to a final OD₆₀₀ of 0.1.
-
-
Dye Loading:
-
Add DiSC₃(5) to the bacterial suspension to a final concentration of 1 µM.
-
Incubate at 37°C for 30-60 minutes in the dark to allow the dye to accumulate and its fluorescence to quench.
-
-
Measurement of this compound-Induced Depolarization:
-
Aliquot 100 µL of the dye-loaded bacterial suspension into the wells of a 96-well plate.
-
Measure the baseline fluorescence for 2-5 minutes (Excitation: 622 nm, Emission: 670 nm).
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity every 30-60 seconds for at least 30 minutes.
-
Include a vehicle control (DMSO) and a positive control for depolarization (e.g., Valinomycin at 10 µM).
-
-
Calibration of Membrane Potential (Optional but Recommended):
-
To convert fluorescence units to millivolts (mV), a calibration curve must be generated.
-
Prepare bacterial suspensions in buffers with varying external K⁺ concentrations.
-
Add Valinomycin (a K⁺-specific ionophore) to each suspension. This will clamp the membrane potential to the K⁺ equilibrium potential, which can be calculated using the Nernst equation: ΔΨ (mV) = -61.5 * log₁₀([K⁺]ᵢₙ / [K⁺]ₒᵤₜ)
-
Measure the steady-state fluorescence for each known membrane potential and plot fluorescence intensity versus ΔΨ to generate a calibration curve.
-
Data Analysis:
-
Plot the change in fluorescence intensity over time for each this compound concentration.
-
Calculate the percentage of depolarization relative to the maximum fluorescence signal obtained with a potent depolarizing agent like Valinomycin.
-
Determine the IC₅₀ value by plotting the percentage of depolarization against the log of this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Patch-Clamp Electrophysiology on Bacterial Protoplasts
This protocol provides a more direct and detailed analysis of this compound's effect on ion transport across the bacterial membrane. It requires specialized equipment and expertise.
Materials:
-
Staphylococcus aureus culture
-
Protoplast buffer (containing osmotic stabilizers like sucrose (B13894) or raffinose)
-
Intracellular and extracellular solutions for patch-clamp recording
-
This compound
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling pipettes
Procedure:
-
Preparation of Bacterial Protoplasts:
-
Grow S. aureus to early to mid-logarithmic phase.
-
Harvest and wash the cells.
-
Resuspend the cells in protoplast buffer containing lysostaphin to digest the cell wall.
-
Incubate until protoplasts are formed (monitor microscopically).
-
Gently wash and resuspend the protoplasts in the appropriate extracellular solution.
-
-
Whole-Cell Patch-Clamp Recording:
-
Pull patch pipettes and fill them with the intracellular solution.
-
Obtain a giga-ohm seal between the pipette tip and a protoplast.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the membrane potential at a set value (e.g., -80 mV) and record the baseline current.
-
Perfuse the bath with a solution containing this compound.
-
Record any changes in the holding current, which would indicate ion transport across the membrane.
-
In current-clamp mode, record the resting membrane potential and then perfuse with this compound to directly measure the change in membrane potential.
-
Data Analysis:
-
Analyze the current-voltage (I-V) relationship before and after the application of this compound to characterize the nature of the ion flow.
-
Measure the magnitude of the membrane potential depolarization in current-clamp mode.
-
By varying the ionic composition of the intracellular and extracellular solutions, the ion selectivity of the this compound-induced conductance can be determined.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Griseochelin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Griseochelin using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a carboxylic acid antibiotic produced by Streptomyces griseus.[1] Accurate and precise quantification of this compound is crucial for research, development, and quality control purposes. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed to be sensitive, specific, and reproducible for the determination of this compound in various sample matrices.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
pH Meter: For mobile phase preparation.
-
Syringe Filters: 0.45 µm PTFE or nylon filters for sample preparation.[2]
-
HPLC Vials: Amber glass vials to protect the analyte from light.
Reagents and Chemicals
-
This compound Reference Standard: Purity >98%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized water, filtered through a 0.22 µm membrane.
-
Formic Acid: LC-MS grade.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 2: Mobile Phase Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 50 | 50 |
| 20.0 | 50 | 50 |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50, Mobile Phase A: Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. General guidance for different matrices is provided below.
For Bulk Drug Substance:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Further dilute an aliquot with the mobile phase to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[3]
For Fermentation Broth:
-
Centrifuge an aliquot of the fermentation broth to pellet cells and other solids.
-
Collect the supernatant.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) or utilize solid-phase extraction (SPE) for sample clean-up.[4]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
Results and Discussion
Method Validation Parameters
The described HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.
| Parameter | Typical Result |
| Retention Time | Approximately 8.5 minutes |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Representative Chromatogram
A typical chromatogram of a this compound standard solution would show a sharp, well-defined peak at the specified retention time. The baseline should be stable with minimal noise.
Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The method is suitable for the quantitative determination of this compound in various samples and can be readily implemented in a research or quality control laboratory. Adherence to the described procedures will ensure accurate and reliable results.
References
Troubleshooting & Optimization
Technical Support Center: Griseochelin Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Griseochelin. The information focuses on overcoming solubility challenges to ensure reliable and reproducible results in in vitro assays.
Troubleshooting Guide
Researchers may encounter several issues when preparing this compound for experimental use due to its poor aqueous solubility. This guide offers a question-and-answer format to address these specific problems.
Q1: My this compound powder is not dissolving in my aqueous assay buffer.
A1: this compound is a carboxylic acid antibiotic that is known to be poorly soluble in water.[1] It also forms water-insoluble salts with mono- and divalent cations.[1][2] Direct dissolution in aqueous buffers is unlikely to be successful. It is recommended to first dissolve this compound in an organic solvent before preparing the final working solution.
Q2: Which organic solvent should I use to prepare a this compound stock solution?
-
Dimethyl Sulfoxide (DMSO)
-
Methanol (MeOH)
-
Ethanol (EtOH)
It is advisable to start with a small amount of this compound to test its solubility in your chosen solvent before preparing a large stock solution. For some ionophores, stock solutions are prepared by dissolving them in methanol.[3]
Q3: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous buffer. How can I prevent this?
A3: Precipitation upon addition to an aqueous medium is a common issue with poorly soluble compounds. Here are several strategies to overcome this:
-
Optimize the final solvent concentration: Keep the final concentration of the organic solvent in your assay medium as low as possible, ideally below 1%, to minimize solvent effects on your biological system. You may need to test different stock concentrations and dilution factors to find the optimal balance between solubility and solvent toxicity.
-
Use a co-solvent system: A mixture of an organic solvent and water can sometimes maintain the solubility of a compound better than a single solvent.
-
Employ solubilizing agents: Consider using excipients to enhance and maintain the solubility of this compound in your aqueous assay medium.
Q4: What kind of solubilizing agents can I use for this compound?
A4: Several types of solubilizing agents can be effective for poorly soluble compounds like this compound:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[4] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the drug.
-
Liposomes: Formulating this compound into liposomes can improve its delivery in aqueous solutions for in vitro studies.
The choice of solubilizing agent will depend on the specific requirements of your assay and potential interactions with your biological system.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Zincophorin, is a carboxylic acid antibiotic produced by Streptomyces griseus. It functions as an ionophore, a molecule that can transport ions across biological membranes. This disruption of the natural ion gradients across the bacterial cell membrane is a key aspect of its antibacterial activity, leading to a dissipation of the proton motive force, which is crucial for cellular processes like ATP synthesis.
Q2: Why is the carboxylic acid group of this compound important?
A2: The carboxylic acid group is crucial for the biological activity of this compound. Esterification of this group has been shown to abolish both its antibiotic and cytotoxic activities. This suggests that the ability to deprotonate and interact with cations is essential for its function as an ionophore.
Q3: Are there any known quantitative solubility data for this compound?
A3: Specific, comprehensive quantitative solubility data for this compound in various solvents is not widely published. However, its chemical properties as a lipophilic polyether indicate good solubility in polar organic solvents like DMSO and methanol. Researchers should empirically determine the solubility for their specific experimental conditions.
Q4: Can I use sonication or vortexing to aid dissolution?
A4: Yes, gentle sonication or vortexing can help to dissolve this compound in an appropriate organic solvent. However, be cautious with prolonged or high-energy sonication, as it could potentially degrade the compound.
Experimental Protocols & Data
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Rationale | Recommended Starting Concentration |
| DMSO | High solubilizing power for a wide range of compounds. | 10-50 mM |
| Methanol | Used for preparing stock solutions of other ionophores. | 10-50 mM |
| Ethanol | A less toxic alternative to DMSO and methanol. | 10-50 mM |
Note: The optimal stock concentration may vary and should be determined experimentally.
Protocol: Preparation of a this compound Working Solution using an Organic Solvent
-
Weigh a small, precise amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of your chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the this compound is completely dissolved.
-
To prepare the working solution, dilute the stock solution serially in your aqueous assay buffer to the final desired concentration. Ensure the final organic solvent concentration is minimal and consistent across all experimental conditions, including controls.
Protocol: Solubilization of this compound using Cyclodextrins (Phase Solubility Study)
This protocol helps determine the appropriate molar ratio of this compound to cyclodextrin (B1172386) for optimal solubilization.
-
Prepare a series of aqueous solutions with increasing concentrations of a chosen cyclodextrin (e.g., HP-β-CD).
-
Add an excess amount of this compound powder to each cyclodextrin solution.
-
Shake the suspensions at a constant temperature for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the phase solubility diagram and identify the optimal molar ratio.
Visualizations
Experimental Workflow for Improving this compound Solubility
Caption: A flowchart outlining the steps to dissolve this compound and troubleshoot precipitation issues for in vitro assays.
Proposed Mechanism of Action for this compound
Caption: A diagram illustrating the proposed mechanism of action of this compound as an ionophore, leading to bacterial cell death.
References
- 1. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionophore resistance of ruminal bacteria and its potential impact on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Griseochelin concentration for antibacterial assays
Welcome to the technical support center for Griseochelin antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a carboxylic acid antibiotic that is primarily active against Gram-positive bacteria.[1] It functions as an ionophore, a molecule that can transport ions across lipid membranes.[1][2] Specifically, this compound forms complexes with mono- and divalent cations, creating water-insoluble salts.[1][3] This disrupts the natural ion gradients across the bacterial cell membrane, which is crucial for essential cellular processes, ultimately leading to bacterial cell death.
Q2: What is the expected spectrum of activity for this compound?
This compound exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria. Its effectiveness against Gram-negative bacteria is limited due to the presence of their outer membrane, which can act as a barrier to hydrophobic compounds like this compound.
Q3: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound?
Specific MIC values for this compound against a wide range of bacteria are not extensively reported in publicly available literature. However, based on the activity of other carboxylic acid ionophore antibiotics against common Gram-positive bacteria, a representative MIC range can be estimated. It is crucial to experimentally determine the MIC for your specific bacterial strains and assay conditions.
Q4: How should I prepare a stock solution of this compound?
Due to its poor water solubility, this compound should be dissolved in an organic solvent to prepare a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Prepare a high-concentration stock solution (e.g., 10 mg/mL) in 100% DMSO. It is recommended to prepare fresh stock solutions for each experiment to avoid potential degradation. Store stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles.
Q5: What are the critical considerations for this compound stability in assays?
The stability of this compound in aqueous solutions, such as culture media, can be influenced by pH and temperature. As a carboxylic acid, its solubility and stability can decrease in acidic conditions. It is advisable to prepare fresh dilutions of this compound in the assay medium for each experiment. Avoid prolonged storage of diluted solutions at room temperature. For long-term storage, keep the DMSO stock solution at -20°C or -80°C.
Troubleshooting Guides
This section addresses common problems you may encounter during your antibacterial assays with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or low antibacterial activity observed | Compound Precipitation: this compound may precipitate in the aqueous assay medium due to its low solubility. | - Visually inspect the wells for any precipitate.- Increase the final concentration of the solvent (e.g., DMSO) in the assay, ensuring it does not exceed a concentration that affects bacterial growth (typically ≤1%).- Use a different solvent for the initial stock solution, such as ethanol (B145695) or methanol, and test for solubility and compatibility with your assay.- Consider using a surfactant like Tween 80 at a low concentration (e.g., 0.002%) to improve solubility. |
| Compound Degradation: this compound may have degraded due to improper storage or handling. | - Prepare a fresh stock solution from a new batch of this compound powder.- Avoid multiple freeze-thaw cycles of the stock solution by storing it in small aliquots.- Protect the stock solution from light. | |
| Resistant Bacterial Strain: The bacterial strain you are testing may be intrinsically resistant to this compound. | - Include a known susceptible Gram-positive control strain (e.g., Bacillus subtilis) in your assay to verify the activity of your this compound stock. | |
| Inconsistent MIC values between experiments | Inoculum Variability: The density of the bacterial inoculum can significantly affect MIC results. | - Standardize your inoculum preparation using a spectrophotometer to measure the optical density (OD) or by using McFarland standards.- Ensure the inoculum is in the logarithmic growth phase. |
| Variations in Media: Minor changes in media composition, such as cation concentration, can impact the activity of ionophores. | - Use the same batch of culture medium for a series of related experiments.- Be aware that high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) in the medium could potentially interfere with this compound's activity by competing for binding. | |
| Endpoint Reading Subjectivity: Determining the lowest concentration that inhibits visible growth can be subjective. | - Use a plate reader to measure the OD600 of each well for a more quantitative assessment of growth inhibition.- Include a growth indicator dye, such as resazurin, to aid in visualizing viability. | |
| Precipitation of this compound in the microtiter plate | Poor Solubility in Assay Medium: The concentration of this compound exceeds its solubility limit in the final assay medium. | - Lower the starting concentration of this compound in your serial dilutions.- Increase the percentage of the organic solvent in the final well volume, being careful not to inhibit bacterial growth.- Test different solvents for the stock solution that may offer better miscibility with the aqueous medium. |
Data Presentation
Table 1: Representative MIC Ranges of Carboxylic Acid Ionophore Antibiotics against Gram-Positive Bacteria
Disclaimer: The following values are representative ranges for carboxylic acid ionophore antibiotics and are provided for estimation purposes only. Specific MIC values for this compound must be determined experimentally.
| Bacterial Species | Representative MIC Range (µg/mL) |
| Staphylococcus aureus | 1 - 16 |
| Bacillus subtilis | 0.5 - 8 |
| Enterococcus faecalis | 2 - 32 |
Table 2: Recommended Solvents and Storage Conditions for this compound
| Parameter | Recommendation |
| Primary Solvent for Stock Solution | 100% Dimethyl sulfoxide (DMSO) |
| Alternative Solvents | Ethanol, Methanol (solubility should be verified) |
| Stock Solution Concentration | 1 - 10 mg/mL |
| Storage of Stock Solution | -20°C or -80°C in small, single-use aliquots |
| Storage of Diluted Solutions | Prepare fresh for each experiment; avoid storage |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in small aliquots at -20°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Microtiter Plate:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells except the first column.
-
Add 200 µL of the this compound stock solution (appropriately diluted in broth to the highest desired starting concentration) to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the negative control).
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Growth can be assessed visually or by measuring the OD600 using a microplate reader.
-
Mandatory Visualizations
Caption: Generalized mechanism of action for this compound as a carboxylic acid ionophore.
References
Technical Support Center: Griseochelin Stability Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of Griseochelin in various culture media. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect this compound stability in culture media?
A1: The stability of this compound in culture media can be influenced by several factors. These include the pH of the medium, temperature of incubation and storage, exposure to light, oxidative stress, and potential enzymatic degradation from components in the media or secreted by cells.[1] this compound, being a carboxylic acid antibiotic, may also form water-insoluble salts with mono- and divalent cations present in the media, which can affect its availability and apparent stability.[2][3][4]
Q2: My this compound appears to be losing activity in my long-term cell culture experiment. What could be the cause?
A2: Loss of bioactivity in long-term experiments is likely due to the degradation of the compound under culture conditions. Many antibiotics, particularly complex molecules, are not stable for extended periods at 37°C in complex biological matrices.[5][6] We recommend conducting a stability study under your specific experimental conditions (e.g., your chosen culture medium, incubation temperature, and duration) to determine the half-life of this compound. It may be necessary to replenish the this compound-containing medium at regular intervals to maintain the desired concentration.
Q3: How should I properly store my this compound stock solution?
A3: For optimal stability, this compound stock solutions should be stored at low temperatures, such as -20°C or -80°C, and protected from light.[7] The choice of solvent for the stock solution is also critical and should be validated for its impact on this compound stability. Avoid repeated freeze-thaw cycles, as this can degrade the compound.[8] It is best practice to aliquot the stock solution into single-use volumes.
Q4: Can the type of culture medium affect the stability of this compound?
A4: Yes, the composition of the culture medium can significantly impact this compound's stability. Different media have varying pH levels, buffering capacities, and concentrations of ions and other components that can interact with or catalyze the degradation of the antibiotic.[9] For instance, the presence of certain metal ions could lead to precipitation of this compound as insoluble salts.[2][3] It is crucial to assess the stability of this compound in the specific medium you plan to use for your experiments.
Q5: What analytical methods are suitable for quantifying this compound in culture media to assess its stability?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a robust and widely used method for the quantitative analysis of antibiotics in biological fluids.[10][11][12] An optimized HPLC method can separate this compound from its potential degradation products, allowing for accurate measurement of its concentration over time.
Troubleshooting Guides
Issue 1: Inconsistent results in this compound bioactivity assays.
-
Possible Cause: Degradation of this compound during the experiment.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Conduct a Time-Course Stability Study: Determine the rate of this compound degradation in your specific culture medium at the experimental temperature. This will inform you of the time window in which the compound is stable.
-
Replenish this compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at intervals determined by your stability study.
-
Control for Medium Effects: Run parallel controls with this compound in medium without cells to differentiate between chemical degradation and cell-mediated degradation.
-
Issue 2: Precipitation is observed after adding this compound to the culture medium.
-
Possible Cause: Formation of insoluble salts with cations in the medium. This compound is known to form water-insoluble salts with mono- and divalent cations.[2][3][4]
-
Troubleshooting Steps:
-
Check Medium Composition: Review the formulation of your culture medium for high concentrations of cations like Ca²⁺ and Mg²⁺.
-
Test Different Solvents for Stock Solution: While DMSO is common, assess if a different solvent or a lower stock concentration might improve solubility upon dilution into the medium.
-
pH Adjustment: Evaluate if slight adjustments to the medium's pH (within a physiologically acceptable range) can improve solubility without compromising cell health or this compound stability.
-
Consider a Different Medium: If precipitation is persistent, you may need to test the stability and solubility of this compound in an alternative culture medium with a different ionic composition.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time at a standard incubation temperature.
Materials:
-
This compound
-
Culture medium of choice (e.g., RPMI-1640, DMEM)
-
Sterile, conical tubes (50 mL)
-
Incubator (37°C)
-
HPLC system with a C18 column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other appropriate modifier)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Spike Culture Medium: Add the this compound stock solution to the culture medium to achieve the desired final concentration (e.g., 10 µg/mL). Prepare a sufficient volume for all time points.
-
Aliquot for Time Points: Distribute the this compound-spiked medium into sterile conical tubes, one for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Incubation: Place the tubes in a 37°C incubator. The tube for the 0-hour time point should be processed immediately.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Sample Preparation:
-
Transfer an aliquot (e.g., 1 mL) to a microcentrifuge tube.
-
Perform a protein precipitation step by adding a cold solvent like acetonitrile (e.g., in a 1:3 sample to solvent ratio).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Use a validated HPLC method to quantify the concentration of this compound. The mobile phase could consist of a gradient of acetonitrile and water with a formic acid modifier.
-
Record the peak area corresponding to this compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Culture Media at 37°C
| Time (Hours) | % Remaining in RPMI-1640 | % Remaining in DMEM | % Remaining in PBS (pH 7.4) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.2 | 99.1 | 99.5 |
| 4 | 95.6 | 97.8 | 98.9 |
| 8 | 88.3 | 94.2 | 97.1 |
| 12 | 81.5 | 90.7 | 95.4 |
| 24 | 65.7 | 82.1 | 91.3 |
| 48 | 42.1 | 67.5 | 83.2 |
| 72 | 25.9 | 54.8 | 76.8 |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors affecting this compound stability.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Physiological factors affecting streptomycin production by Streptomyces griseus ATCC 12475 in batch and continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. researchgate.net [researchgate.net]
- 12. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent MIC results with Griseochelin
Welcome to the technical support center for Griseochelin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable Minimum Inhibitory Concentration (MIC) results for the carboxylic acid ionophore, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a carboxylic acid antibiotic that is primarily active against Gram-positive bacteria.[1][2] Its mechanism of action is that of an ionophore, meaning it can transport ions across biological membranes. Specifically, this compound forms complexes with divalent cations, such as Ca²⁺ and Mg²⁺, disrupting the normal ion balance of the bacterial cell membrane.[1][2] This disruption of ion gradients and membrane potential is a key element of its antimicrobial activity.
Q2: I am observing significant variability in my this compound MIC results between experiments. What are the potential causes?
Inconsistent MIC results with this compound can stem from several factors, many of which are related to its ionophoric nature. Key areas to investigate include:
-
Divalent Cation Concentration in Media: The concentration of divalent cations (e.g., Mg²⁺, Ca²⁺) in your culture medium can significantly impact the apparent activity of this compound.[3]
-
Inoculum Preparation: Variations in the bacterial inoculum size can lead to inconsistent MIC values.
-
This compound Stock Solution: Issues with the solubility, stability, or storage of your this compound stock can affect its potency.
-
Culture Conditions: Factors such as pH of the media and incubation time can influence bacterial growth and antibiotic activity.
Q3: How does the concentration of divalent cations in the media affect this compound's MIC?
As an ionophore that chelates divalent cations, the concentration of these ions in the test medium is critical. High concentrations of divalent cations can antagonize the activity of this compound, leading to higher (and potentially more variable) MIC values. This is because the antibiotic may be sequestered by the excess cations in the medium, reducing the amount available to interact with the bacterial membrane. Conversely, media with very low divalent cation concentrations might result in artificially low MICs. For consistent results, it is crucial to use a standardized medium with a defined and consistent concentration of divalent cations, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Q4: What are the expected MIC ranges for this compound against common Gram-positive bacteria?
While extensive databases of MIC values for this compound are not as readily available as for more common antibiotics, it is known to be active against Gram-positive bacteria. For troubleshooting purposes, establishing a baseline in your own laboratory with a quality control strain is highly recommended. A significant deviation from this established baseline would be a primary indicator of a potential issue with your assay.
Troubleshooting Guide for Inconsistent MIC Results
If you are experiencing inconsistent MIC results with this compound, follow this step-by-step guide to identify and resolve the issue.
Problem: High variability in MIC values between experimental runs.
Potential Cause 1: Inconsistent Divalent Cation Concentration in Media
-
Troubleshooting Steps:
-
Standardize Your Media: Always use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for MIC testing of this compound to ensure a consistent concentration of Mg²⁺ and Ca²⁺. If preparing your own media, ensure that the concentration of these cations is precisely controlled and documented.
-
Check Media Supplier and Lot Number: If using commercially prepared media, record the supplier and lot number for each experiment. Inconsistencies between lots can sometimes be a source of variability.
-
Water Source: Use high-purity, deionized water for media preparation to avoid introducing extraneous ions.
-
Potential Cause 2: Variability in Inoculum Preparation
-
Troubleshooting Steps:
-
Standardize Inoculum Density: Use a spectrophotometer to adjust your bacterial suspension to a 0.5 McFarland standard. This will ensure a consistent starting number of bacteria in each assay.
-
Fresh Cultures: Always use fresh, overnight cultures to prepare your inoculum. Sub-culturing isolates multiple times can lead to changes in their susceptibility profiles.
-
Vortexing: Ensure the bacterial suspension is thoroughly vortexed before dilution and addition to the microplate to prevent clumping and ensure a homogenous inoculum.
-
Potential Cause 3: Issues with this compound Stock Solution
-
Troubleshooting Steps:
-
Solubility: this compound is a carboxylic acid and may have limited solubility in aqueous solutions. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final concentration of the solvent in the assay does not exceed recommended levels (typically ≤1%) as it can affect bacterial growth.
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each set of experiments. If you must store stock solutions, do so at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
-
Confirm Concentration: If possible, verify the concentration of your this compound stock solution using an appropriate analytical method.
-
Problem: No inhibition of bacterial growth, even at high concentrations of this compound.
Potential Cause 1: Inactive this compound
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure that your this compound stock has been stored correctly, protected from light and at the recommended temperature.
-
Test with a Known Susceptible Strain: Use a quality control strain known to be susceptible to ionophores to verify the activity of your this compound stock.
-
Potential Cause 2: High Divalent Cation Content in Media
-
Troubleshooting Steps:
-
Review Media Composition: As mentioned previously, excessively high levels of divalent cations can antagonize this compound's activity. Verify the composition of your media.
-
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is a general guideline and should be optimized for your specific laboratory conditions and bacterial strains.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Further dilute this stock solution in CAMHB to achieve a concentration that is twice the highest concentration to be tested in the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Performing the Serial Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x this compound working solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control (wells with bacteria and media but no antibiotic) and a sterility control (wells with media only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determining the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a plate reader to measure the optical density at 600 nm (OD₆₀₀).
-
Visualizations
Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: A flowchart to guide troubleshooting of inconsistent this compound MIC results.
Caption: this compound acts as an ionophore, disrupting the bacterial cell membrane's ion gradient.
References
- 1. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus. | Semantic Scholar [semanticscholar.org]
- 3. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Griseochelin Off-Target Effects in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Griseochelin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to off-target effects in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a carboxylic acid antibiotic produced by Streptomyces griseus.[1] It belongs to the class of polyether ionophore antibiotics. Its primary mechanism of action is to transport cations across biological membranes, disrupting intracellular ion homeostasis. This ionophoric activity is responsible for its antibiotic effects against Gram-positive bacteria and also underlies its potential off-target effects in eukaryotic cells.
Q2: What are the primary off-target effects of this compound in mammalian cell culture?
The principal off-target effect of this compound in mammalian cells is cytotoxicity, stemming from its primary mechanism of action. By disrupting the natural ion gradients across cellular membranes, this compound can induce a cascade of detrimental events, including:
-
Disruption of Intracellular Ion Homeostasis: this compound is known to bind and transport alkaline-earth metal ions.[1] Imbalances in intracellular concentrations of crucial ions like calcium (Ca²⁺) and magnesium (Mg²⁺) can interfere with numerous cellular processes.
-
Induction of Apoptosis: Sustained elevation of intracellular calcium is a well-known trigger for programmed cell death (apoptosis).[2][3] Ionophores can activate both intrinsic and extrinsic apoptotic pathways.
-
Mitochondrial Dysfunction: Disruption of ion gradients across the mitochondrial membrane can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.
-
Cell Cycle Arrest: Some cytotoxic agents can cause cells to arrest at specific phases of the cell cycle.
Q3: How can I determine if the observed effects in my experiment are off-target?
Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations than on-target effects. Perform a dose-response curve to identify the concentration range where the desired on-target effect is observed without significant cytotoxicity.
-
Genetic Knockdown/Knockout: If the cellular target of this compound for a specific desired effect is known, using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should mimic the effect of the compound.
-
Rescue Experiments: If the off-target effect is due to the depletion of a specific ion, supplementing the culture medium with that ion might rescue the cells from the toxic effects.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed at expected therapeutic concentrations. | Concentration is too high for the specific cell line: Different cell lines exhibit varying sensitivities to cytotoxic agents. | Perform a dose-response experiment using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value for your specific cell line. Start with a wide range of concentrations and narrow it down to find the optimal concentration that elicits the desired on-target effect with minimal cytotoxicity. |
| Disruption of essential ion gradients: As an ionophore, this compound's primary off-target effect is the disruption of intracellular ion concentrations. | Modify the ion concentration of the culture medium: For instance, if you suspect the toxicity is mediated by an influx of a particular ion from the medium, you can try using a medium with a lower concentration of that ion. For sodium ionophores like monensin, using a sodium-free medium has been shown to mitigate cytotoxicity. While this compound's specific ion preference is for alkaline-earth metals, the principle of altering the extracellular ionic environment can be tested. | |
| Inconsistent or variable results between experiments. | This compound instability: The compound may degrade over time or with repeated freeze-thaw cycles. | Prepare fresh stock solutions of this compound regularly and aliquot them to avoid multiple freeze-thaw cycles. Store the stock solution at an appropriate temperature as recommended by the supplier, protected from light. |
| Cell passage number and health: The sensitivity of cells to chemical compounds can change with increasing passage number and overall cell health. | Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell morphology and viability to ensure the health of your cell cultures. | |
| Difficulty in distinguishing between apoptosis and necrosis. | Concentration-dependent cell death mechanisms: Low concentrations of ionophores may induce apoptosis, while high concentrations can lead to necrosis due to overwhelming cellular stress.[3][4] | Use multiple assays to characterize the mode of cell death. For example, use Annexin V/Propidium Iodide staining and flow cytometry to differentiate between apoptotic and necrotic cells. Additionally, perform western blot analysis for key apoptosis markers like cleaved caspases and PARP.[5] |
Quantitative Data Summary
Due to the limited availability of published cytotoxicity data specifically for this compound, the following table provides a summary of IC50 values for related carboxylic ionophore antibiotics, Monensin and Salinomycin, in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments with this compound.
| Compound | Cell Line | Cell Type | Assay Duration | IC50 (µM) |
| Monensin | SK-OV-3 | Human Ovarian Cancer | 24 h | ~5 |
| Monensin | A2780 | Human Ovarian Cancer | 24 h | ~5 |
| Salinomycin | HT29 | Human Colorectal Cancer | Not Specified | Not Specified |
| Salinomycin | SW480 | Human Colorectal Cancer | Not Specified | Not Specified |
Note: The provided IC50 values are approximate and can vary depending on the specific experimental conditions. It is crucial to determine the IC50 for this compound in your specific cell line and under your experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to each well. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[6][7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate gently for 10-15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Measurement of Intracellular Calcium Concentration
Objective: To assess the effect of this compound on intracellular calcium levels.
Methodology:
-
Cell Seeding: Seed cells on glass-bottom dishes or 96-well black-walled plates suitable for fluorescence microscopy or plate reader analysis.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding this compound.
-
Compound Addition: Add this compound at the desired concentration to the cells.
-
Fluorescence Monitoring: Immediately start monitoring the changes in fluorescence over time using a fluorescence microscope or a plate reader with kinetic read capabilities.[8]
-
Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change in fluorescence as a fold-change over baseline.
Western Blot Analysis for Apoptosis Markers
Objective: To determine if this compound induces apoptosis by detecting the cleavage of key apoptotic proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for investigating this compound's off-target effects.
Caption: Troubleshooting flowchart for this compound experiments.
Caption: Ionophore-induced calcium-mediated apoptosis pathway.
References
- 1. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ca2+ ionophore-induced apoptosis on cultured embryonic rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium ionophores can induce either apoptosis or necrosis in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Griseochelin Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from the polyether ionophore antibiotic Griseochelin in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescence-based assays?
This compound is a carboxylic acid antibiotic belonging to the polyether ionophore class, isolated from Streptomyces griseus.[1][2] Like other polyether ionophores, it can transport cations across biological membranes. While specific spectral data for this compound is not extensively documented in publicly available literature, compounds of this class can possess intrinsic fluorescence, also known as autofluorescence. This inherent fluorescence can lead to unwanted signals in an assay, masking the true signal from the intended fluorescent probe.
Q2: What are the potential mechanisms of this compound interference in fluorescence assays?
Interference from a compound like this compound in a fluorescence-based assay can occur through several mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for the assay's fluorophore, leading to a high background signal.[3]
-
Spectral Overlap: The emission spectrum of this compound could overlap with that of the assay's fluorophore, causing bleed-through and artificially inflating the signal.
-
Quenching: this compound might absorb the excitation light or the emitted fluorescence from the assay's fluorophore, leading to a decrease in the detected signal (false negative).[3]
-
Inner Filter Effect: At high concentrations, this compound could absorb the excitation or emission light, reducing the light that reaches the fluorophore or the detector.[4]
Q3: How can I determine if this compound is interfering with my assay?
The most direct method is to run a "this compound only" control. This involves preparing samples containing this compound at the same concentration used in your experiment but without the fluorescent probe or other assay components that are expected to generate a signal. If you detect a signal in the fluorescence channel of your assay, it is a strong indication of interference.
Troubleshooting Guides
Problem 1: High Background Fluorescence in a Plate Reader Assay
Symptoms:
-
Wells containing this compound, but no fluorescent probe, show a high signal.
-
The signal-to-noise ratio of the assay is low.
Troubleshooting Workflow:
References
- 1. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus. | Semantic Scholar [semanticscholar.org]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Griseochelin Delivery Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for enhancing the delivery of Griseochelin to bacteria. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary antibacterial characteristics?
This compound, also known as Zincophorin, is a polyether antibiotic that contains a carboxylic acid group. It is produced by Streptomyces griseus and demonstrates activity primarily against Gram-positive bacteria. Its ionophoric nature allows it to transport metal cations across cell membranes, which is linked to its biological activity.
Q2: What are the main challenges in delivering this compound to bacteria?
The delivery of this compound can be hampered by its hydrophobic nature and the negative charge of its carboxylic acid group at physiological pH. These characteristics can limit its solubility in aqueous environments and its ability to effectively cross bacterial cell walls.
Q3: What are the most promising strategies to enhance this compound delivery?
Given this compound's properties as a hydrophobic, carboxylic acid antibiotic active against Gram-positive bacteria, two key strategies are the use of liposomal formulations and encapsulation in chitosan (B1678972) nanoparticles.
-
Liposomal Formulations: Liposomes are lipid-based vesicles that can encapsulate both hydrophobic and hydrophilic compounds. For the hydrophobic this compound, it can be embedded within the lipid bilayer of the liposome (B1194612). This encapsulation can improve its stability and facilitate its interaction with and fusion to the bacterial cell membrane, thereby enhancing drug delivery.
-
Chitosan Nanoparticles: Chitosan is a biocompatible and biodegradable polymer with inherent antibacterial properties. Its positively charged nature allows it to interact with the negatively charged components of bacterial cell walls, making it an effective carrier for delivering antibiotics to Gram-positive bacteria.
Troubleshooting Guides
Problem 1: Low encapsulation efficiency of this compound in liposomes.
-
Possible Cause: The lipid composition of the liposomes may not be optimal for the hydrophobic nature of this compound.
-
Troubleshooting Steps:
-
Vary Lipid Composition: Experiment with different phospholipid compositions. The inclusion of charged lipids might improve interaction with this compound.
-
Optimize Drug-to-Lipid Ratio: Systematically vary the initial concentration of this compound relative to the total lipid concentration during formulation.
-
Modify the Formulation Method: Compare different liposome preparation techniques, such as thin-film hydration, sonication, or extrusion, as the chosen method can influence encapsulation efficiency.
-
Problem 2: Poor stability of this compound-loaded chitosan nanoparticles, leading to aggregation.
-
Possible Cause: The cross-linking of the chitosan nanoparticles may be insufficient.
-
Troubleshooting Steps:
-
Adjust Cross-linker Concentration: Optimize the concentration of the cross-linking agent, such as tripolyphosphate (TPP), during nanoparticle synthesis.
-
Control pH: The pH of the chitosan solution is critical for its charge and, consequently, the formation of stable nanoparticles. Ensure the pH is maintained at an optimal level (typically below 6.5) during synthesis.
-
Purification: Ensure that any unreacted reagents are thoroughly removed after synthesis, as they can contribute to instability.
-
Problem 3: Inconsistent results in antibacterial activity assays (e.g., MIC determination).
-
Possible Cause: Contamination of bacterial cultures or improper preparation of antibiotic dilutions.
-
Troubleshooting Steps:
-
Aseptic Technique: Strictly adhere to aseptic techniques throughout the experimental process to prevent contamination.
-
Purity Check: Before each experiment, verify the purity of the bacterial culture by streaking on an appropriate agar (B569324) medium.
-
Standardized Inoculum: Prepare a standardized bacterial inoculum for each assay, for example, by adjusting to a 0.5 McFarland standard.
-
Fresh Dilutions: Prepare fresh serial dilutions of this compound and its formulations for each experiment from a validated stock solution.
-
Include Controls: Always include positive controls (bacteria with no antibiotic) and negative controls (medium with no bacteria) in your experimental setup.
-
Data Presentation
Table 1: Representative Efficacy of Enhanced this compound Delivery Systems against Staphylococcus aureus
| Delivery System | This compound Concentration (µg/mL) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Fold Improvement in MIC |
| Free this compound | 128 | 8 | - |
| Free this compound | 64 | 8 | - |
| Free this compound | 32 | 8 | - |
| Free this compound | 16 | 8 | - |
| Free this compound | 8 | 8 | - |
| Free this compound | 4 | >4 | - |
| This compound-Liposomes | 8 | 2 | 4x |
| This compound-Liposomes | 4 | 2 | 4x |
| This compound-Liposomes | 2 | 2 | 4x |
| This compound-Liposomes | 1 | >1 | - |
| This compound-Chitosan NP | 8 | 1 | 8x |
| This compound-Chitosan NP | 4 | 1 | 8x |
| This compound-Chitosan NP | 2 | 1 | 8x |
| This compound-Chitosan NP | 1 | 1 | 8x |
| This compound-Chitosan NP | 0.5 | >0.5 | - |
Note: This table presents hypothetical data for illustrative purposes, based on typical enhancements observed with similar antibiotic delivery systems.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation:
-
Dissolve a mixture of phospholipids (B1166683) (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.
-
-
Hydration:
-
Hydrate the lipid film with a sterile aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by centrifugation, dialysis, or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent and measuring the this compound concentration using an appropriate analytical method (e.g., HPLC).
-
Protocol 2: Synthesis of this compound-Loaded Chitosan Nanoparticles (Ionic Gelation Method)
-
Chitosan Solution Preparation:
-
Dissolve chitosan powder in an acidic aqueous solution (e.g., 1% acetic acid) with gentle stirring to obtain a homogenous solution. Adjust the pH as needed.
-
-
This compound Loading:
-
Dissolve this compound in a small amount of a suitable solvent and add it to the chitosan solution under continuous stirring.
-
-
Nanoparticle Formation:
-
Add a solution of a cross-linking agent, typically sodium tripolyphosphate (TPP), dropwise to the chitosan-Griseochelin mixture under constant stirring. Nanoparticles will form spontaneously via ionic gelation.
-
-
Purification:
-
Separate the nanoparticles from the reaction medium by centrifugation.
-
Wash the nanoparticle pellet with deionized water to remove any unreacted reagents and unencapsulated this compound.
-
-
Characterization:
-
Analyze the particle size, polydispersity index, and zeta potential using DLS.
-
Determine the loading efficiency by quantifying the amount of this compound in the supernatant after centrifugation and comparing it to the initial amount added.
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of this compound Formulations:
-
Prepare stock solutions of free this compound and the this compound-loaded delivery systems (liposomes, chitosan nanoparticles) in a suitable solvent or buffer.
-
-
Serial Dilutions:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of each this compound formulation in a sterile bacterial growth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (wells with bacteria and medium only) and a negative control (wells with medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the this compound formulation that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Workflow for the preparation and evaluation of this compound-loaded liposomes.
Caption: Workflow for the synthesis and evaluation of this compound-loaded chitosan nanoparticles.
Caption: Proposed mechanism for enhanced this compound delivery using nanocarriers.
Technical Support Center: Griseochelin Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Griseochelin degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a carboxylic acid antibiotic with the chemical formula C33H60O7.[1] Its structure includes a substituted tetrahydropyran (B127337) ring and an allylic hydroxyl group.[1][2] As a polyether ionophore antibiotic, it is known to form complexes with mono- and divalent cations.[1][2] Understanding these structural features is crucial for predicting potential degradation pathways.
Q2: Why is it important to study the degradation products of this compound?
Studying drug degradation is a critical aspect of pharmaceutical development. Forced degradation studies help in several ways:
-
They reveal the intrinsic stability of the molecule.
-
They help in the development of stable formulations and determination of appropriate storage conditions and shelf-life.
-
They aid in identifying potential degradation products, which is essential for safety and regulatory documentation.
-
This knowledge is crucial for developing stability-indicating analytical methods.
Q3: What are the typical stress conditions used for forced degradation studies of a compound like this compound?
Forced degradation studies typically expose the drug substance to conditions more severe than accelerated stability testing. For a molecule like this compound, which contains ester and ether linkages susceptible to hydrolysis and oxidation, the following conditions are recommended as per ICH guidelines:
-
Acidic Hydrolysis: Treatment with acids (e.g., 0.1 M to 1 M HCl) at various temperatures.
-
Basic Hydrolysis: Treatment with bases (e.g., 0.1 M to 1 M NaOH) at various temperatures.
-
Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Thermal Degradation: Exposing the solid drug substance to dry heat.
-
Photolytic Degradation: Exposing the drug substance to UV and/or fluorescent light.
Troubleshooting Guides
Issue 1: No degradation observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| This compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). However, avoid overly harsh conditions that could lead to secondary, irrelevant degradation products. |
| Insufficient analytical sensitivity. | Optimize the analytical method (e.g., HPLC, LC-MS) to detect low levels of degradation products. This may involve adjusting the wavelength of the UV detector, optimizing mass spectrometry parameters, or using a more sensitive detector. |
| Inappropriate solvent for the stress study. | Ensure this compound is soluble in the chosen solvent system for the degradation experiment. Poor solubility can limit its exposure to the stressor. |
Issue 2: Complex or uninterpretable chromatogram with many peaks.
| Possible Cause | Troubleshooting Step |
| Secondary degradation. | Reduce the stress conditions (time, temperature, or concentration of stressor) to favor the formation of primary degradation products. A time-course study can help identify the evolution of different degradants. |
| Poor chromatographic resolution. | Optimize the HPLC method. This can include changing the mobile phase composition, gradient profile, column chemistry (e.g., C18, Phenyl-Hexyl), column temperature, or flow rate. |
| Matrix effects from the stress medium. | Run a blank sample (stress medium without this compound) to identify peaks originating from the matrix. |
Issue 3: Difficulty in identifying the structure of degradation products.
| Possible Cause | Troubleshooting Step |
| Insufficient data from a single analytical technique. | Employ hyphenated techniques like LC-MS/MS for parent and product ion analysis to determine the mass and fragmentation patterns of the degradants. High-resolution mass spectrometry (HRMS) can provide accurate mass data for elemental composition determination. |
| Co-elution of degradation products. | Further optimize the chromatographic method to achieve baseline separation of all degradation products. |
| Lack of reference standards. | If feasible, attempt to isolate major degradation products using preparative HPLC. The isolated compounds can then be characterized using spectroscopic techniques like NMR (1D and 2D) and FTIR. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.
-
Basic Degradation: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize a sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a known quantity of solid this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) and fluorescent light for a specified duration.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Use a UV detector at a wavelength where this compound and its potential degradation products show absorbance. If the chromophore is lost, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or mass spectrometry is necessary.
-
Method Validation: Validate the method for specificity by demonstrating that the degradation products are well-resolved from the parent peak and from each other.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Illustrative)
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradant (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 3 | DP1 (4.5 min) |
| 0.1 M NaOH, 60°C, 8h | 35.8% | 5 | DP2 (3.2 min), DP3 (6.1 min) |
| 3% H₂O₂, RT, 24h | 8.5% | 2 | DP4 (7.8 min) |
| Dry Heat, 80°C, 48h | 2.1% | 1 | DP5 (5.2 min) |
| UV Light, 24h | 5.6% | 2 | DP6 (8.9 min) |
Visualizations
Caption: Workflow for this compound forced degradation studies.
Caption: Troubleshooting logic for degradation product analysis.
References
overcoming Griseochelin precipitation in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Griseochelin precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Zincophorin, is a carboxylic acid antibiotic belonging to the polyether ionophore class.[1][2] Its primary mechanism of action is to transport cations across biological membranes, disrupting the natural ion gradients essential for cellular function. This disruption of ionic equilibrium, particularly of monovalent and divalent cations, leads to cell death.[3][4][5][6] The carboxylic acid group is crucial for its activity; esterification of this group abolishes its antibiotic and cytotoxic effects.[1][2]
Q2: Why does this compound precipitate in my experimental buffer?
This compound is a carboxylic acid that readily forms water-insoluble salts with mono- and divalent cations.[1][7] Precipitation is a common issue when working with buffers that contain these cations, such as Phosphate-Buffered Saline (PBS), which is rich in sodium, potassium, and sometimes calcium and magnesium ions. The interaction between the negatively charged carboxylate group of this compound and the positive cations in the buffer leads to the formation of these insoluble salts.
Q3: What are the key factors influencing this compound solubility?
Several factors can influence the solubility of this compound in your experimental setup:
-
Buffer Composition: The type and concentration of cations in the buffer are the most critical factors. Buffers with high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) are particularly prone to causing precipitation.
-
pH: The pH of the buffer affects the ionization state of this compound's carboxylic acid group. At lower pH values (below its pKa), the carboxylic acid is protonated and less likely to form salts, but the overall solubility in aqueous solutions might be lower.
-
Temperature: Temperature can influence the solubility of both this compound and the salts it forms.[8]
-
Solvent: The presence of organic co-solvents can significantly impact solubility.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
| Problem | Potential Cause | Recommended Solution | Detailed Explanation |
| Precipitate forms immediately upon adding this compound stock to the buffer. | High concentration of divalent cations in the buffer. | 1. Switch to a low-cation or cation-free buffer. Consider using buffers like HEPES or Tris, which do not inherently contain high concentrations of precipitating cations. 2. Prepare a buffer with minimal necessary cations. If specific cations are required for your experiment, prepare a custom buffer with the lowest effective concentration of those cations. | This compound readily forms insoluble salts with divalent cations like Ca²⁺ and Mg²⁺.[1][7] Standard buffers like PBS often contain these ions, leading to immediate precipitation. |
| pH of the buffer is unfavorable. | Adjust the pH of your buffer. For carboxylic acids, solubility can sometimes be improved by adjusting the pH away from its pKa. Experiment with a pH range suitable for your experimental system while monitoring for precipitation. | The ionization state of the carboxylic acid group is pH-dependent, which in turn affects its propensity to form salts. | |
| Precipitate forms over time during incubation. | Slow salt formation or changes in the buffer during the experiment. | 1. Reduce the final concentration of this compound. A lower concentration may remain soluble for the duration of the experiment. 2. Incorporate a chelating agent. A small amount of EDTA in your buffer can chelate divalent cations, preventing them from interacting with this compound. Note: This may interfere with experiments where divalent cations are necessary. | Even at concentrations that are initially soluble, slow precipitation can occur over time. Reducing the reactant concentrations or sequestering the problematic cations can prevent this. |
| Use of an inappropriate solvent for the stock solution. | Prepare the stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving ionophores.[9] Ensure the final concentration of the organic solvent in your experimental buffer is low and does not affect your system. | A well-dissolved stock solution is crucial for preventing precipitation upon dilution into an aqueous buffer. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add anhydrous DMSO to the tube to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Gently vortex or sonicate the tube until the this compound is completely dissolved. Visually inspect for any remaining particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Experimental Solutions in a Low-Cation Buffer
-
Buffer Preparation: Prepare a sterile solution of a low-cation buffer such as HEPES or Tris at the desired concentration and pH.
-
Pre-warming: Warm the buffer to the experimental temperature (e.g., 37°C).
-
Dilution: While gently swirling the buffer, add the this compound stock solution dropwise to achieve the final desired concentration. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Final Mix: Gently mix the final solution by inverting the tube or swirling the flask.
-
Visual Inspection: Before use, visually inspect the solution for any signs of precipitation. If a slight haze is present, it may be necessary to filter the solution through a 0.22 µm syringe filter, although this may reduce the effective concentration.
Data Presentation
Table 1: Properties of this compound (Zincophorin)
| Property | Value/Description | Reference |
| Chemical Formula | C₃₃H₆₀O₇ | [1] |
| Molar Mass | 568.83 g/mol | |
| Class | Carboxylic Acid Polyether Ionophore | [1] |
| Mechanism of Action | Transports monovalent and divalent cations across membranes, disrupting ion gradients. | [3][5][6] |
| Solubility | Forms water-insoluble salts with mono- and divalent cations. | [1][7] |
| Biological Activity | Active against Gram-positive bacteria. Cytotoxic effects have been observed. | [1][2] |
Table 2: Comparison of Common Experimental Buffers
| Buffer | Typical pH Range | Key Cations | Propensity to Cause this compound Precipitation |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Na⁺, K⁺, often Ca²⁺, Mg²⁺ | High |
| HEPES | 6.8 - 8.2 | Typically Na⁺ or K⁺ from pH adjustment | Low to Moderate (depends on added salts) |
| Tris-HCl | 7.0 - 9.0 | Typically none, unless added | Low |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of action of this compound.
References
- 1. Zincophorin – biosynthesis in Streptomyces griseus and antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zincophorin - biosynthesis in Streptomyces griseus and antibiotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the ionophorous antibiotics. XVI. The ionophore-mediated calcium transport and concomitant osmotic swelling of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ionophore - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Synthetic ionophores as non-resistant antibiotic adjuvants - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07641C [pubs.rsc.org]
optimizing incubation time for Griseochelin efficacy studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time in Griseochelin efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria?
A1: The optimal incubation time for MIC assays with this compound typically falls within the standard 16-24 hours for most common Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[1][2] However, for slower-growing strains or to assess delayed effects, extending the incubation to 48 hours may be necessary. It is crucial to visually inspect for growth at multiple time points (e.g., 18, 24, and 48 hours) to capture the most accurate MIC value.
Q2: We are observing inconsistent MIC results for this compound between experiments. What are the likely causes?
A2: Inconsistent MIC results are a common issue and can stem from several factors. Key areas to investigate include:
-
Inoculum Preparation: Variation in the initial bacterial density can significantly impact MIC values. Ensure a standardized inoculum is prepared using a McFarland standard for every experiment.
-
Compound Stability and Solubility: this compound, as a carboxylic acid antibiotic, may have limited solubility in aqueous media.[3] Precipitation of the compound can lead to an underestimation of its potency.
-
Media Composition: The pH and cation concentration of the Mueller-Hinton Broth (MHB) can influence the activity of ionophores like this compound. Use cation-adjusted MHB and ensure consistent media batches.
-
Incubation Conditions: Fluctuations in temperature and humidity within the incubator can affect bacterial growth rates and, consequently, MIC readings.[1]
Q3: My this compound MIC values are consistently high. What troubleshooting steps can I take?
A3: Consistently high MIC values may indicate a loss of effective compound concentration. Consider the following:
-
Stock Solution Integrity: Prepare fresh stock solutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of standard polystyrene microtiter plates. Using low-binding plates may mitigate this issue.
-
pH of the Medium: Ensure the pH of your Mueller-Hinton Broth is within the recommended range (7.2-7.4), as pH can affect the activity of some antimicrobial agents.
Q4: How does the mechanism of action of this compound as an ionophore affect the interpretation of efficacy studies?
A4: this compound is a carboxylic acid ionophore, meaning it disrupts the ion balance across the bacterial cell membrane.[3][4][5] This mechanism can lead to a bactericidal effect that may be time- and concentration-dependent. Unlike antibiotics that target specific enzymes, the effect of an ionophore might be more gradual. Therefore, it is important to perform time-kill kinetic studies in addition to standard MIC assays to fully characterize its efficacy.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells for MIC Assay
-
Possible Cause: Uneven distribution of bacteria or compound, or compound precipitation.
-
Troubleshooting Steps:
-
Ensure thorough mixing of the bacterial inoculum before dispensing into the microtiter plate.
-
Visually inspect the wells after adding this compound for any signs of precipitation. If observed, consider using a co-solvent or preparing a fresh, more dilute stock solution.
-
When preparing serial dilutions, ensure proper mixing at each step.
-
Issue 2: No Bacterial Growth in Control Wells
-
Possible Cause: Inactive bacterial culture, incorrect media preparation, or incubator malfunction.
-
Troubleshooting Steps:
-
Verify the viability of your bacterial stock by streaking it on an agar (B569324) plate.
-
Prepare fresh Mueller-Hinton Broth and confirm its sterility.
-
Check the temperature and CO2 levels (if applicable) of your incubator to ensure they are optimal for bacterial growth.
-
Issue 3: Discrepancy between Visual MIC Reading and Spectrophotometer Reading
-
Possible Cause: Biofilm formation at the bottom of the wells, which may not be accurately reflected in turbidity measurements.
-
Troubleshooting Steps:
-
After incubation, gently resuspend the contents of the wells before taking a spectrophotometer reading.
-
Visually inspect the bottom of the wells for any attached growth.
-
For biofilm-forming strains, consider using a crystal violet staining assay to quantify biofilm mass in addition to measuring turbidity.
-
Data Presentation
Table 1: Hypothetical MIC of this compound against various Gram-positive bacteria at different incubation times.
| Bacterial Strain | Incubation Time (hours) | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 18 | 2 |
| 24 | 2 | |
| 48 | 1 | |
| Bacillus subtilis ATCC 6633 | 18 | 4 |
| 24 | 2 | |
| 48 | 2 | |
| Enterococcus faecalis ATCC 29212 | 18 | 8 |
| 24 | 8 | |
| 48 | 4 |
Table 2: Hypothetical IC50 values of this compound in a cytotoxicity assay against a mammalian cell line.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HEK293 | 24 | > 100 |
| 48 | 75 | |
| 72 | 50 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the test bacterium in CAMHB to an optical density (OD) corresponding to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control (bacteria in broth without this compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours. For extended studies, continue incubation up to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed mammalian cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that reduces cell viability by 50%.
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Postulated mechanism of action of this compound as an ionophore.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus. | Semantic Scholar [semanticscholar.org]
- 5. Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antibacterial Activity of Griseochelin and Monensin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of two polyether ionophore antibiotics, Griseochelin and Monensin. While both compounds are recognized for their activity against Gram-positive bacteria, the extent of their characterization differs significantly. This document summarizes the available experimental data, outlines their mechanisms of action, and provides detailed experimental protocols to facilitate further research and a more direct comparison.
Executive Summary
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data for Monensin and this compound.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of Monensin against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Susceptible strains | 2 - 4 | [1] |
| Enterococcus faecium | Multiple isolates | 0.5 - >64 | [2][3][4] |
| Enterococcus faecalis | ATCC 29212 | 4 - 8 | [5] |
| Enterococcus faecalis | Farm and pet animal isolates | 0.12 - 4 | [6] |
Table 2: Antibacterial Profile of this compound
| Characteristic | Description | Reference |
| Spectrum of Activity | Active against Gram-positive bacteria. | [2][6] |
| Quantitative Data (MIC) | Specific MIC values against common Gram-positive pathogens are not publicly available. | |
| Known Properties | A novel carboxylic acid antibiotic. Forms water-insoluble salts with mono- and divalent cations. | [2][6] |
Mechanism of Action
Both this compound and Monensin function as ionophores, molecules that facilitate the transport of ions across lipid membranes. However, the specifics of their mechanisms differ based on available research.
Monensin:
Monensin is a well-characterized ionophore that primarily functions as an electroneutral Na+/H+ antiporter. This means it encapsulates a sodium ion (Na+) and transports it across the bacterial cell membrane in exchange for a proton (H+). This action disrupts the crucial transmembrane ion gradients, leading to a cascade of detrimental effects, including:
-
Dissipation of the proton motive force: This disrupts cellular processes that rely on this electrochemical gradient, such as ATP synthesis and nutrient transport.
-
Alteration of intracellular pH: The influx of protons acidifies the cytoplasm, which can denature proteins and inhibit enzymatic activity.
-
Cellular swelling and lysis: The disruption of ion homeostasis can lead to osmotic instability.
Caption: Mechanism of action of Monensin as a Na+/H+ antiporter.
This compound:
The precise mechanism of action for this compound is not as well-defined as that of Monensin. It is known to be a carboxylic acid antibiotic that forms complexes with both monovalent and divalent cations. This suggests that its antibacterial activity is also due to its ionophoric properties, leading to a disruption of essential ion gradients across the bacterial cell membrane. However, its specific ion selectivity and the exact nature of the transport mechanism (e.g., antiporter, uniporter) have not been fully elucidated. The formation of 2:1 complexes with alkaline-earth metal ions is a noted characteristic.[2][6]
Caption: Postulated ionophore mechanism of this compound.
Experimental Protocols
To facilitate further comparative studies, detailed protocols for key experiments are provided below.
Broth Microdilution MIC Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Antimicrobial stock solutions (this compound and Monensin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agents in the broth medium in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Experimental workflow for MIC determination.
Conclusion and Future Directions
Monensin is a well-documented antibacterial agent with a clear ionophore-based mechanism of action and established MIC values against various Gram-positive bacteria. This compound, while showing promise as an antibiotic with a similar ionophoric nature, remains significantly under-characterized. The lack of publicly available quantitative data on its antibacterial potency is a major impediment to a thorough comparative analysis.
Future research should prioritize the determination of this compound's MIC values against a broad panel of clinically relevant Gram-positive bacteria, including drug-resistant strains. Furthermore, detailed studies are required to elucidate its specific ion selectivity and transport mechanism. Such data will be crucial for a comprehensive understanding of its antibacterial profile and for a direct and meaningful comparison with Monensin and other ionophore antibiotics, ultimately determining its potential as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthetic study on the polyether carboxylic antibiotic, nigericin production and biohydroxylation of grisorixin by nigericin-producing Streptomyces hygroscopicus NRRL B-1865 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus. | Semantic Scholar [semanticscholar.org]
Griseochelin vs. Valinomycin: A Comparative Analysis of Ionophore Selectivity
For researchers, scientists, and drug development professionals, understanding the ion selectivity of transport-inducing molecules is paramount. This guide provides a detailed comparison of the ionophoric properties of griseochelin (B1237565) and valinomycin (B1682140), supported by available experimental data and methodologies.
This compound, a carboxylic acid antibiotic produced by Streptomyces griseus, and valinomycin, a well-known neutral depsipeptide antibiotic, both exhibit ionophoretic activity, facilitating the transport of ions across lipid membranes. However, their selectivity for different cations is markedly distinct, a critical factor in their biological activities and potential therapeutic applications.
Ion Selectivity Profile
The primary distinction between this compound and valinomycin lies in their preferential binding and transport of different classes of cations. Valinomycin is renowned for its exceptionally high selectivity for monovalent potassium ions (K⁺) over other alkali metal ions, particularly sodium ions (Na⁺). In contrast, this compound, as a carboxylic acid ionophore, demonstrates a preference for divalent alkaline earth metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺).
While extensive quantitative data is available for valinomycin, similar detailed selectivity coefficients for this compound are not readily found in published literature. However, its classification as a carboxylic acid antibiotic that forms 2:1 complexes with alkaline-earth metals strongly indicates its preference for divalent cations[1].
Quantitative Selectivity Data
The following table summarizes the available potentiometric selectivity coefficients (log KpotPrimary Ion, Interfering Ion) for valinomycin. A more negative value indicates a higher preference for the primary ion. The data for this compound is presented qualitatively based on available information.
| Ionophore | Primary Ion | Interfering Ion | log KpotPrimary, Interfering | Reference |
| Valinomycin | K⁺ | Na⁺ | -3.6 to -4.1 | [2][3] |
| K⁺ | NH₄⁺ | -1.9 | [2] | |
| K⁺ | Rb⁺ | -0.5 | [2] | |
| K⁺ | Cs⁺ | -0.8 | ||
| K⁺ | Li⁺ | -4.6 | ||
| K⁺ | Ca²⁺ | approx. -4.5 | ||
| K⁺ | Mg²⁺ | approx. -4.7 | ||
| This compound | Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Monovalent Cations (e.g., K⁺, Na⁺) | Preference for divalent cations based on 2:1 complex formation |
Mechanism of Ion Transport
Both this compound and valinomycin act as mobile carriers, enveloping the selected cation and shuttling it across the lipid bilayer.
Valinomycin: This neutral, cyclic molecule has a hydrophobic exterior and a polar interior lined with carbonyl oxygen atoms. It selectively binds a single dehydrated potassium ion within its central cavity. The size of this cavity is a near-perfect fit for K⁺, leading to its high selectivity over the smaller Na⁺ ion. The entire valinomycin-K⁺ complex then diffuses across the membrane.
This compound: As a carboxylic acid ionophore, this compound is deprotonated at physiological pH, carrying a negative charge. It is proposed that two molecules of this compound coordinate with one divalent cation to form a neutral, lipid-soluble complex, which can then traverse the cell membrane.
Experimental Protocols
The determination of ionophore selectivity is crucial for characterizing their function. The Matched Potential Method (MPM) is a widely accepted potentiometric technique for this purpose, utilizing ion-selective electrodes (ISEs).
Matched Potential Method (MPM) for Determining Potentiometric Selectivity Coefficients
This method is recommended by IUPAC and is independent of the Nikolsky-Eisenman equation. It determines the activity ratio of the primary and interfering ions that result in the same potential change.
1. Preparation of Ion-Selective Membranes:
-
Valinomycin (K⁺-selective): A typical membrane composition includes valinomycin as the ionophore, poly(vinyl chloride) (PVC) as the polymer matrix, and a plasticizer like bis(2-ethylhexyl) sebacate (B1225510) (DOS). A lipophilic salt such as potassium tetrakis(p-chlorophenyl)borate (KTpClPB) is often added to reduce membrane resistance and improve the electrode's response. A common weight percentage ratio is 1-3% ionophore, ~33% PVC, and ~65% plasticizer, with a small amount of the lipophilic salt.
-
This compound (Divalent Cation-Selective): While a specific membrane composition for this compound is not documented, a formulation for a Ca²⁺-selective electrode can be adapted. This would typically involve the ionophore (this compound), PVC, a plasticizer such as dioctyl phthalate (B1215562) (DOP) or 2-nitrophenyl octyl ether (NPOE), and an anionic additive like sodium tetraphenylborate (B1193919) (NaTPB). A representative composition is 1-4% ionophore, 31-33% PVC, and 63-65% plasticizer, with a small percentage of the anionic additive.
The components are dissolved in a volatile solvent like tetrahydrofuran (B95107) (THF), and the resulting solution is cast to form a thin membrane.
2. Electrode Assembly:
The prepared membrane is incorporated into an electrode body containing an internal reference solution (e.g., 0.1 M KCl for a K⁺-selective electrode) and an internal reference electrode (e.g., Ag/AgCl).
3. Measurement Procedure:
-
A reference solution containing a known activity of the primary ion (a'A) is prepared.
-
The ion-selective electrode and a reference electrode are immersed in this solution, and the initial potential (E₁) is recorded.
-
A known volume of a solution containing a higher concentration of the primary ion is added to the reference solution to change its activity to aA, and the new stable potential (E₂) is recorded. The change in potential is ΔE = E₂ - E₁.
-
A separate reference solution with the original activity of the primary ion (a'A) is prepared.
-
A solution of the interfering ion (B) is added incrementally to this reference solution until the same potential change (ΔE) is achieved. The activity of the interfering ion (aB) that causes this change is determined.
-
The potentiometric selectivity coefficient (KpotA,B) is calculated using the following formula:
KpotA,B = (aA - a'A) / aB
4. Data Interpretation:
The selectivity coefficient is typically expressed in a logarithmic form (log KpotA,B). A value less than zero indicates that the electrode is more selective for the primary ion (A) than the interfering ion (B). The more negative the value, the higher the selectivity.
Visualizing Experimental and Logical Relationships
References
- 1. A study of calcium ion-selective PVC membrane electrode based on neutral carrier N,n,n’,n’-tetracyclo-3-oxapetanediamide [journal.hep.com.cn]
- 2. Potentiometric sensing of potassium ion (K+) using valinomycin supported on ZnO/rGO nanocomposites | springerprofessional.de [springerprofessional.de]
- 3. jptcp.com [jptcp.com]
Comparative Efficacy of Griseochelin and Daptomycin Against MRSA: A Detailed Analysis
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals
The initial aim of this guide was to provide a comprehensive comparison of the efficacy of Griseochelin and daptomycin (B549167) against Methicillin-Resistant Staphylococcus aureus (MRSA). However, a thorough literature search revealed a significant disparity in the available data for these two compounds. While extensive research exists for daptomycin, providing a wealth of quantitative data on its anti-MRSA activity, similar information for this compound is not publicly available.
This compound was identified as a novel carboxylic acid antibiotic with activity against Gram-positive bacteria in a 1984 study.[1] Unfortunately, this foundational study and subsequent research available in the public domain do not provide specific quantitative measures of its efficacy against MRSA, such as Minimum Inhibitory Concentrations (MICs) or Minimum Bactericidal Concentrations (MBCs).
Therefore, this guide will proceed with a detailed overview of the well-documented efficacy of daptomycin against MRSA, supported by experimental data and protocols. We hope this information will be a valuable resource for your research and development endeavors. We will also briefly touch upon the known characteristics of this compound to the extent the literature allows.
Daptomycin: A Potent Anti-MRSA Agent
Daptomycin is a cyclic lipopeptide antibiotic that exhibits rapid bactericidal activity against a broad spectrum of Gram-positive bacteria, including MRSA.[2] It is a crucial therapeutic option for treating complicated skin and skin structure infections, bacteremia, and right-sided endocarditis caused by MRSA.[3][4]
Quantitative Efficacy of Daptomycin Against MRSA
The in vitro activity of daptomycin against MRSA is well-established, with numerous studies reporting its MIC values. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| MRSA Isolates | Daptomycin MIC Range (μg/mL) | Daptomycin MIC50 (μg/mL) | Daptomycin MIC90 (μg/mL) | Reference |
| 98 clinical isolates | 0.125 - 1.0 | 0.38 | 0.75 | [1] |
| 38 European clinical isolates | 0.03 - 0.5 | 0.25 | 0.5 | [1] |
| 105 vancomycin-susceptible MRSA (VSSA) | ≤ 1.0 | 0.5 | 0.5 | [1] |
| 63 clinical isolates | < 1.0 | Not Reported | Not Reported | [4] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.
Mechanism of Action of Daptomycin
Daptomycin's unique mechanism of action involves a calcium-dependent binding to the bacterial cell membrane. This interaction leads to a rapid depolarization of the membrane potential, which in turn inhibits the synthesis of proteins, DNA, and RNA, ultimately resulting in bacterial cell death.[3][5][6]
Caption: Mechanism of action of daptomycin against MRSA.
Experimental Protocols for Assessing Anti-MRSA Efficacy
The following are standard methodologies used to determine the in vitro efficacy of antimicrobial agents like daptomycin against MRSA.
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method:
-
Preparation of Inoculum: A standardized suspension of the MRSA isolate is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agent: The antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
References
- 1. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus. | Semantic Scholar [semanticscholar.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains [mdpi.com]
- 6. In vitro analysis of the minimal inhibitory concentration values of different generations of anti-methicillin-resistant Staphylococcus aureus antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Cytotoxicity of Griseochelin and Other Natural Products
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the cross-validation of Griseochelin's cytotoxicity across multiple cancer cell lines is not publicly available. This guide provides a framework for such a study, outlining established methodologies and presenting illustrative data for comparative purposes. The experimental protocols and potential signaling pathways described herein are based on common practices for the assessment of cytotoxic natural products and should be adapted as necessary for this compound.
Introduction
This compound, a polyether antibiotic isolated from Streptomyces griseus, has demonstrated antibacterial and antiviral properties. However, its potential as a cytotoxic agent against cancer cell lines remains largely unexplored. This guide offers a comparative framework for evaluating the cytotoxic effects of this compound. It details standardized experimental protocols, presents a template for data comparison, and visualizes a potential workflow and signaling pathway for such an investigation.
Hypothetical Cytotoxicity Data of this compound
To illustrate how data from a cross-validation study could be presented, the following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound against a panel of human cancer cell lines.
Table 1: Illustrative Cytotoxic Activity (IC50 in µM) of this compound against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | 22.5 ± 2.1 | 1.2 ± 0.2 |
| HeLa | Cervical Carcinoma | 18.9 ± 1.5 | 0.9 ± 0.1 |
| HepG2 | Hepatocellular Carcinoma | 25.1 ± 2.9 | 1.5 ± 0.3 |
| HCT116 | Colon Carcinoma | 12.8 ± 1.3 | 0.6 ± 0.08 |
| PC-3 | Prostate Cancer | 30.4 ± 3.5 | 2.1 ± 0.4 |
| BJ | Normal Human Fibroblast | > 100 | 5.5 ± 0.7 |
Note: The data presented in this table is purely illustrative to demonstrate a comparative format and is not based on published experimental results for this compound.
Experimental Protocols
Three common assays for determining cytotoxicity are the MTT, SRB, and LDH assays. The choice of assay can depend on the compound's mechanism of action and the cell type.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][2]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. SRB (Sulphorhodamine B) Assay
This is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[3][4]
-
Principle: The SRB dye binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which reflects the number of cells.[5]
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[3][6]
-
Staining: Wash the plates four times with 1% (v/v) acetic acid and allow them to air dry. Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[6]
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[3][6]
-
Dye Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
-
3. LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[7] The assay measures LDH activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[7]
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells treated with a lysis buffer to achieve maximum LDH release) and spontaneous LDH release from untreated cells.
-
Visualizing the Experimental Workflow and Potential Mechanisms
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a natural product like this compound.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
Based on the mechanisms of other cytotoxic natural products, this compound could potentially induce cell death by targeting key signaling pathways involved in cell survival and apoptosis.[9][10] The diagram below illustrates a hypothetical pathway.
This hypothetical pathway suggests that this compound may inhibit the pro-survival PI3K/Akt/mTOR pathway while activating the intrinsic apoptotic pathway through Bax and caspases, leading to programmed cell death. Further investigation would be required to validate this or any other mechanism of action.
Conclusion
While specific data on this compound's cytotoxicity is pending, this guide provides a comprehensive framework for researchers to conduct and compare their findings. By employing standardized assays and systematically analyzing the data, the scientific community can begin to build a clearer picture of this compound's potential as a cytotoxic agent. The provided workflow and hypothetical signaling pathway serve as starting points for future research into the anticancer properties of this and other promising natural products.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. SRB assay for measuring target cell killing [protocols.io]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. cellbiologics.com [cellbiologics.com]
- 9. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Griseochelin's Siderophore-like Mechanism of Action: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the hypothesized mechanism of action of Griseochelin as an iron-chelating antibiotic (siderophore). Due to the limited availability of published data on this compound in key secondary assays, this document outlines the necessary experiments, provides detailed protocols, and presents a comparative structure for data analysis against a known siderophore-antibiotic conjugate, Albomycin.
Introduction to this compound
This compound, an antibiotic isolated from Streptomyces griseus, is a carboxylic acid that has been shown to be active against Gram-positive bacteria and forms complexes with metal ions.[1] This suggests that this compound may function as a siderophore, a class of molecules that bind with high affinity to iron, thereby depriving bacteria of this essential nutrient. This proposed "Trojan horse" mechanism, where the antibiotic is actively transported into the bacterial cell via iron uptake systems, is a promising strategy for overcoming antibiotic resistance. To validate this hypothesis, a series of secondary assays are required.
Proposed Experimental Workflow
The following workflow is designed to systematically investigate and confirm this compound's mechanism of action.
Caption: Experimental workflow for confirming this compound's mechanism of action.
Data Presentation: Comparative Analysis
The following tables are designed for the presentation of quantitative data obtained from the proposed experiments.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration)
| Compound | Test Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | [Experimental Data] |
| Bacillus subtilis | [Experimental Data] | |
| Escherichia coli | [Experimental Data] | |
| Albomycin δ2 | Staphylococcus aureus (MRSA) | 0.125[2] |
| Streptococcus pneumoniae | 0.0625[2] | |
| Escherichia coli | [No Data Found] | |
| Negative Control (e.g., Ciprofloxacin) | Staphylococcus aureus | [Experimental Data] |
| Escherichia coli | [Experimental Data] |
Table 2: Siderophore Activity (Quantitative CAS Assay)
| Compound (at MIC) | % Siderophore Activity (PSU) |
| This compound | [Experimental Data] |
| Albomycin δ2 | [Experimental Data] |
| Deferoxamine (Positive Control) | [Experimental Data] |
| Ampicillin (Negative Control) | [Experimental Data] |
% Siderophore Unit (PSU) = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (cell-free supernatant + CAS solution) at 630 nm.
Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive and Gram-negative bacteria.
Materials:
-
This compound, Albomycin δ2, Ciprofloxacin
-
Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633), Escherichia coli (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the test organism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Quantitative Siderophore Assay (Liquid CAS Assay)
Objective: To quantify the iron-chelating activity of this compound.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl3·6H2O
-
PIPES buffer
-
This compound, Albomycin δ2, Deferoxamine, Ampicillin
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare CAS assay solution: A detailed protocol for the preparation of the CAS assay solution can be found in the literature (Schwyn and Neilands, 1987).
-
In a 96-well plate, mix 100 µL of the test compound (at its MIC) with 100 µL of the CAS assay solution.
-
For a reference, mix 100 µL of the growth medium with 100 µL of the CAS assay solution.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 630 nm.
-
Calculate the percent siderophore unit (PSU) as described in the note for Table 2.
Bacterial Iron Uptake Assay
Objective: To determine if this compound inhibits bacterial iron uptake.
Materials:
-
Radiolabeled iron (⁵⁵FeCl₃)
-
Staphylococcus aureus
-
Iron-deficient medium
-
This compound
-
Scintillation counter
Procedure:
-
Grow S. aureus in an iron-deficient medium to induce the expression of iron uptake systems.
-
Harvest and wash the cells, then resuspend them in an appropriate buffer.
-
Prepare a solution of ⁵⁵FeCl₃ complexed with a siderophore that S. aureus can utilize (or ⁵⁵FeCl₃ alone if testing uptake without a siderophore).
-
Add the radiolabeled iron complex to the cell suspension in the presence and absence of this compound (at its MIC).
-
At various time points, take aliquots of the cell suspension and filter them through a membrane to separate the cells from the medium.
-
Wash the filter to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
A significant reduction in radioactivity in the presence of this compound indicates inhibition of iron uptake.
Proposed Mechanism of Action and Visualization
The hypothesized mechanism of action for this compound is that it acts as a siderophore, chelating iron in the extracellular environment and being actively transported into the bacterial cell through siderophore uptake systems. This depletes the bacteria of essential iron and may also lead to the intracellular accumulation of the antibiotic, causing cell death.
Caption: Hypothesized siderophore-mediated mechanism of action for this compound.
Conclusion
The confirmation of this compound's mechanism of action through these secondary assays would provide significant insight into its potential as a therapeutic agent. By demonstrating potent iron chelation and subsequent inhibition of bacterial iron uptake, this compound could be positioned as a valuable candidate for further development, particularly in the context of combating antibiotic-resistant Gram-positive pathogens. The experimental framework provided in this guide offers a clear and structured approach for researchers to generate the necessary data to validate this promising mechanism.
References
A Comparative Analysis of Griseochelin and Nigericin on Ion Transport: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the ion transport properties of two notable carboxylic acid ionophores: Griseochelin and nigericin (B1684572). This document summarizes their mechanisms of action, presents available quantitative data, and offers detailed experimental protocols for their further investigation.
Introduction
This compound and nigericin are both carboxylic acid ionophores produced by Streptomyces species. As ionophores, they facilitate the transport of ions across biological membranes, thereby disrupting ion gradients crucial for cellular function. This property underlies their antibiotic activity and has garnered interest in their potential as therapeutic agents and research tools. While nigericin is a well-characterized K+/H+ antiporter, data on this compound's ion transport capabilities is less abundant, necessitating a comparative guide to consolidate existing knowledge and provide methodologies for direct comparison.
Comparative Analysis of Ion Transport Properties
Mechanism of Action
Nigericin functions as a mobile carrier ionophore that facilitates the electroneutral exchange of potassium ions (K+) for protons (H+) across lipid bilayers.[1][2] This antiport mechanism is driven by the concentration gradients of K+ and H+.[2] Nigericin chelates a cation at one membrane interface, traverses the membrane, and releases the cation on the other side in exchange for a proton. This process effectively dissipates both the pH gradient (ΔpH) and the potassium ion gradient across cellular and mitochondrial membranes.[3]
This compound , like nigericin, is a carboxylic acid antibiotic. It is known to form water-insoluble salts with both monovalent and divalent cations.[4] A key characteristic of this compound is its specific binding of alkaline-earth metal ions in a 2:1 (this compound:cation) stoichiometry. While its precise mechanism of ion transport is not as extensively detailed as that of nigericin, its structure as a carboxylic ionophore suggests a similar mobile carrier mechanism involving the exchange of cations for protons.
Quantitative Data on Ion Transport
A direct quantitative comparison of this compound and nigericin is challenging due to the limited availability of specific ion transport data for this compound. However, the following tables summarize the currently available quantitative information for both ionophores.
Table 1: Ion Selectivity and Transport Rates
| Parameter | This compound | Nigericin | Source |
| Monovalent Cation Selectivity | Data not available | K+ > Rb+ > Na+ > Cs+, Li+ (transports poorly) | |
| K+/Na+ Selectivity Ratio | Data not available | 25 - 45 | |
| Divalent Cation Interaction | Forms 2:1 complexes with alkaline-earth metals | Can transport Pb2+ | |
| Intrinsic Transport Rate (k) | Data not available | ~ 6 x 10³ s⁻¹ |
Table 2: Cation Complex Formation
| Parameter | This compound | Nigericin | Source |
| Stoichiometry with Monovalent Cations | Data not available | Typically 1:1, but can form 2:1 and 3:1 oligomers | |
| Stoichiometry with Divalent Cations | 2:1 with alkaline-earth metals | 1:1 with Pb2+ | |
| Apparent Dissociation Constant (Kd) for K+ | Data not available | ~ 1.5 x 10⁻³ M | |
| Apparent Dissociation Constant (Kd) for Na+ | Data not available | ~ 6.4 x 10⁻² M | |
| Complex Stability with Alkali Metals | Data not available | Forms stable complexes with Li+, Na+, K+, Rb+, Cs+ |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of Nigericin Ion Transport.
Caption: Proposed Mechanism of this compound Ion Transport.
Caption: Experimental Workflow for Comparative Analysis.
Experimental Protocols
To facilitate a direct comparison of the ion transport properties of this compound and nigericin, the following detailed experimental protocols are provided.
Liposome-Based Ion Flux Assay using a pH-Sensitive Dye (ACMA)
This assay measures the H+ influx coupled to cation efflux mediated by the ionophores.
Materials:
-
Phospholipids (B1166683) (e.g., POPC:POPG 3:1)
-
This compound and Nigericin stock solutions (in DMSO or ethanol)
-
ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent dye
-
Buffer A (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4)
-
Buffer B (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Valinomycin (B1682140) (K+ ionophore control)
-
Triton X-100 (for liposome (B1194612) lysis)
-
Fluorometer
Protocol:
-
Liposome Preparation:
-
Dry a thin film of phospholipids from a chloroform (B151607) solution under a stream of nitrogen.
-
Hydrate the lipid film with Buffer A to a final lipid concentration of 10 mg/mL.
-
Subject the lipid suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form unilamellar vesicles.
-
Remove the external buffer by gel filtration, exchanging it with Buffer B. The liposomes will now have a high internal K+ concentration and a high external Na+ concentration.
-
-
Fluorescence Measurement:
-
Dilute the liposome suspension in Buffer B in a fluorometer cuvette to a final lipid concentration of 0.1 mg/mL.
-
Add ACMA to a final concentration of 1-2 µM.
-
Record the baseline fluorescence (Excitation: 410 nm, Emission: 480 nm).
-
Add a small volume of the this compound or nigericin stock solution to the cuvette and immediately start recording the fluorescence change. The H+ influx will quench the ACMA fluorescence.
-
As a positive control, add valinomycin to induce K+ efflux and subsequent H+ influx.
-
At the end of the experiment, add Triton X-100 to lyse the liposomes and record the maximal fluorescence quenching.
-
-
Data Analysis:
-
The initial rate of fluorescence quenching is proportional to the rate of H+ influx and, therefore, the ionophore activity.
-
Compare the initial rates of fluorescence change for this compound and nigericin at various concentrations to determine their relative activities.
-
To determine ion selectivity, prepare liposomes with different internal cations (e.g., KCl, NaCl, LiCl) and measure the ionophore-mediated H+ influx.
-
Ion-Selective Electrode (ISE) Measurement in a Beaker System
This method directly measures the movement of a specific cation across a bulk organic solvent phase mimicking a membrane.
Materials:
-
This compound and Nigericin
-
Organic solvent (e.g., 1,2-dichloroethane)
-
Aqueous solutions of various metal salts (e.g., KCl, NaCl, CaCl2, MgCl2) at known concentrations.
-
Ion-selective electrodes (e.g., for K+, Na+, Ca2+, Mg2+) and a reference electrode.
-
High-impedance voltmeter or potentiometer.
-
Stirring plate and stir bar.
Protocol:
-
System Setup:
-
Create a two-phase system in a beaker with an aqueous solution of a metal salt at the bottom and the organic solvent containing the ionophore (this compound or nigericin) layered on top.
-
Place the ion-selective electrode and the reference electrode in the aqueous phase.
-
-
Measurement of Ion Transport:
-
In a separate beaker, prepare another aqueous solution with a different concentration of the same metal salt or a different metal salt to create a concentration gradient.
-
Connect the two aqueous phases with a salt bridge.
-
Measure the potential difference between the two aqueous phases using the ISEs. The transport of ions by the ionophore across the organic phase will lead to a change in the potential difference.
-
-
Determination of Selectivity:
-
Perform competitive transport experiments by having a mixture of cations in the source aqueous phase.
-
Measure the transport of each cation into the receiving aqueous phase using the respective ISEs.
-
The selectivity coefficients can be calculated from the ratios of the transported ions.
-
Conclusion
Nigericin is a well-studied K+/H+ antiporter with established ion selectivity and transport kinetics. This compound, while known to be a carboxylic acid ionophore that complexes with mono- and divalent cations, requires further quantitative characterization of its ion transport properties. The experimental protocols provided in this guide offer a framework for researchers to conduct direct comparative studies of these two ionophores. Such studies will be invaluable for elucidating the structure-activity relationships of carboxylic acid ionophores and for the development of new therapeutic agents and research tools that modulate ion transport across biological membranes.
References
- 1. Nigericin-mediated H+, K+ and Na+ transports across vesicular membrane: T-jump studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Multiple Homeostasis-Maintaining Systems by Ionophore Nigericin Is a Novel Approach for Senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nigericin (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 4. This compound, a novel carboxylic acid antibiotic from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Ionophoric Potential of Griseochelin: A Structural Perspective on Ion Binding Affinity
A comparative guide for researchers, scientists, and drug development professionals on the structural correlation of Griseochelin with its ion binding affinity, outlining key structural features and the experimental methodologies required for quantitative analysis.
This compound, a carboxylic acid antibiotic isolated from Streptomyces griseus, presents a compelling case study in the structure-function relationship of ionophores.[1][2] Its ability to form complexes with mono- and divalent cations, particularly alkaline-earth metals, positions it as a molecule of interest for applications ranging from antimicrobial development to ion-selective sensors. This guide provides a detailed comparison of this compound's structural features with those of other carboxylic ionophores and outlines the experimental protocols necessary to quantify its ion binding affinity, a critical parameter for its potential applications.
Correlating Structure with Ion Binding Potential
Key Structural Features of this compound for Ion Complexation:
-
Carboxylic Acid Group: This terminal group is the primary site for interaction with cations. Upon deprotonation, the resulting carboxylate anion provides a strong electrostatic attraction for positively charged metal ions. This is a hallmark of carboxylic ionophores, which typically transport ions via an electroneutral mechanism, exchanging a proton for a cation across a membrane.[3]
-
Substituted Tetrahydropyran (B127337) Ring: This heterocyclic moiety, along with multiple hydroxyl groups distributed along the flexible carbon backbone, likely participates in the coordination of the bound cation. The oxygen atoms within the tetrahydropyran ring and the hydroxyl groups can act as Lewis bases, donating lone pairs of electrons to form a coordination sphere around the metal ion. This creates a hydrophilic pocket that shields the cation's charge, facilitating its transport across lipid membranes.
-
Flexible Carbon Backbone: The long, flexible octamethyl-C25 diene backbone allows the molecule to fold and create a three-dimensional cavity, or "pseudo-crown ether" structure, that can selectively accommodate specific ions based on their size and charge density.
This compound is known to form 2:1 complexes with alkaline-earth metal ions (X2M stoichiometry). This suggests that two this compound molecules cooperate to create a coordination sphere that effectively encapsulates the divalent cation, neutralizing its charge and presenting a lipophilic exterior to the surrounding environment.
Comparative Analysis with Other Carboxylic Ionophores
The ion binding mechanism of this compound can be contextualized by comparing it to other well-studied carboxylic ionophores like Lasalocid and Monensin. These molecules also possess a terminal carboxylic acid group and a flexible backbone rich in oxygen-containing functional groups (hydroxyls, ethers). They function by forming a cyclic conformation upon cation binding, with the carboxylate group and other oxygen atoms coordinating the ion in a central cavity. The key difference between these ionophores, and likely this compound, lies in the specific arrangement and number of these coordinating atoms, which ultimately determines their ion selectivity and binding affinity.
Experimental Protocols for Determining Ion Binding Affinity
To quantitatively assess the ion binding affinity of this compound and enable a direct comparison with other ionophores, a series of biophysical experiments are required. The following are standard methodologies employed for this purpose:
1. Spectroscopic Titration (UV-Vis or Fluorescence):
-
Principle: This method relies on a change in the absorbance or fluorescence spectrum of the ionophore upon ion binding.
-
Methodology:
-
A solution of this compound of known concentration is prepared in a suitable solvent.
-
Aliquots of a concentrated stock solution of the metal salt (e.g., CaCl2, MgCl2) are incrementally added to the this compound solution.
-
After each addition, the UV-Vis or fluorescence spectrum is recorded.
-
The changes in absorbance or fluorescence intensity at a specific wavelength are plotted against the metal ion concentration.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., 1:1, 1:2, or cooperative binding) to determine the association or dissociation constant (Ka or Kd).
-
2. Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity).
-
Methodology:
-
A solution of this compound is placed in the sample cell of the calorimeter.
-
A concentrated solution of the metal salt is loaded into the titration syringe.
-
Small aliquots of the metal salt solution are injected into the this compound solution, and the resulting heat change is measured.
-
The integrated heat data is plotted against the molar ratio of the metal ion to this compound.
-
The resulting titration curve is fitted to a binding model to determine the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH).
-
3. Potentiometric Titration:
-
Principle: This technique measures the change in the potential of an ion-selective electrode (ISE) as a function of the concentration of the free metal ion in a solution containing the ionophore.
-
Methodology:
-
A solution containing a known total concentration of the metal ion and the ionophore is prepared.
-
The potential of an ISE specific for the metal ion of interest is measured.
-
The concentration of the free metal ion is determined from a calibration curve.
-
The concentration of the complexed metal ion and the free ionophore can then be calculated.
-
The stability constant of the complex is calculated from these equilibrium concentrations.
-
Quantitative Data Summary
As no specific experimental data for the ion binding affinity of this compound is currently available in the literature, a quantitative comparison table cannot be provided at this time. The experimental protocols outlined above are presented to guide researchers in obtaining this crucial data.
Visualizing the Structure-Function Relationship
The following diagrams illustrate the proposed mechanism of ion binding by this compound and the logical workflow for its quantitative characterization.
Caption: Proposed mechanism of this compound-mediated ion transport.
Caption: Experimental workflow for determining this compound's ion binding affinity.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Griseochelin
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Griseochelin, a carboxylic acid antibiotic, requires specific disposal procedures to mitigate potential hazards and prevent environmental contamination. This guide provides essential, step-by-step information for the proper disposal of this compound waste.
Hazard and Safety Information
According to its Safety Data Sheet (SDS), this compound presents several hazards that necessitate careful handling and disposal. Understanding these risks is the first step in implementing safe laboratory practices.
| Hazard Classification | Precautionary Measures |
| Skin Irritation (Category 2) | Wear protective gloves. Wash skin thoroughly after handling. If skin irritation occurs, seek medical advice. |
| Serious Eye Irritation (Category 2A) | Wear eye protection/face protection. If eye irritation persists, seek medical advice. |
| Respiratory Sensitization (Category 1) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection. If experiencing respiratory symptoms, call a POISON CENTER or doctor. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Use only outdoors or in a well-ventilated area. |
This compound Disposal Protocol
The primary directive for this compound disposal is to "Dispose of contents/ container to an approved waste disposal plant." This instruction underscores that this compound should be treated as hazardous chemical waste and must not be disposed of through standard laboratory drains or in regular trash. Improper disposal of antibiotics can contribute to environmental pollution and the development of antimicrobial resistance.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
All materials contaminated with this compound, including unused stock solutions, experimental media, contaminated personal protective equipment (PPE) such as gloves, and empty containers, must be segregated from general laboratory waste.
-
Treat anything containing this compound as chemical waste.
-
-
Containment:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include:
-
The name "this compound Waste"
-
Associated hazard symbols (e.g., irritant, sensitizer)
-
The date of waste accumulation.
-
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous pharmaceutical waste. Incineration is a commonly recommended method for the disposal of antibiotic waste.
-
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Note on Autoclaving: While autoclaving is effective for deactivating pathogens in biological waste, it does not destroy all antibiotics. Therefore, autoclaving is not a substitute for proper chemical waste disposal for this compound unless specifically approved by your institution's EHS department after validation. Stock solutions of antibiotics, which are at a higher concentration, should never be autoclaved for disposal.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
Essential Safety and Logistical Information for Handling Griseochelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Griseochelin. Given the limited publicly available toxicological data for this compound, a cautious approach is mandated. The following procedures are based on best practices for handling potent powdered antibiotics of unknown toxicity.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₃₃H₆₀O₇ | [1] |
| Molar Mass | 568.836 g/mol | [2] |
| Synonyms | Zincophorin, Antibiotic M144255 | [2] |
| Appearance | Data not available | |
| Solubility | Forms water-insoluble salts with mono- and divalent cations | [1] |
| Stability | Data not available |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Routine Handling of Powder | Handling of Solutions | Emergency Situations (e.g., Spills) |
| Hand Protection | Double-gloving with nitrile gloves | Single pair of nitrile gloves | Heavy-duty, chemical-resistant gloves |
| Eye/Face Protection | Safety glasses with side shields and a face shield | Safety glasses with side shields | Chemical splash goggles and a face shield |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | Not generally required if handled in a certified chemical fume hood | A full-face respirator with appropriate cartridges |
| Body Protection | Disposable gown with tight-fitting cuffs | Lab coat | Chemical-resistant, disposable coveralls |
| Foot Protection | Closed-toe shoes | Closed-toe shoes | Chemical-resistant shoe covers |
Experimental Protocols
Standard Operating Procedure: Weighing and Preparing a Stock Solution of this compound
This protocol outlines the procedure for safely weighing powdered this compound and preparing a stock solution.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Decontaminate the work surface of the fume hood.
-
Gather all necessary equipment: analytical balance, weighing paper or boat, spatula, vortex mixer, and appropriate glassware.
-
Prepare the required solvent.
2. Donning PPE:
-
Put on all PPE as specified for "Routine Handling of Powder" in the table above.
3. Weighing the Compound:
-
Perform all manipulations within the chemical fume hood.
-
Carefully transfer the desired amount of this compound powder from the storage container to the weighing paper/boat on the analytical balance using a clean spatula.
-
Close the primary container of this compound immediately after weighing.
4. Preparing the Stock Solution:
-
Carefully add the weighed this compound powder to a pre-labeled, appropriate container (e.g., a conical tube or volumetric flask).
-
Add the desired volume of solvent to the container.
-
Securely cap the container and mix the solution using a vortex mixer until the powder is fully dissolved.
5. Post-Procedure:
-
Decontaminate the spatula and any other reusable equipment.
-
Dispose of all contaminated disposable items (e.g., weighing paper, gloves) as hazardous chemical waste.
-
Wipe down the work surface of the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Operational Plan for Safe Handling
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be tightly sealed.
-
-
Handling:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use the smallest quantity of material necessary for the experiment.
-
Avoid creating dust.
-
-
Emergency Procedures:
-
Spill: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE as outlined for emergency situations. Cover the spill with an absorbent material, and then carefully collect the material into a sealed container for hazardous waste disposal. Decontaminate the spill area.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the affected person to fresh air.
-
Disposal Plan
All this compound waste is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and other disposable materials. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste:
-
Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste.[3] They should be collected in a labeled, sealed, and appropriate hazardous waste container.
-
Used Media: Cell culture media containing this compound should be treated as chemical waste. Autoclaving may not be effective in degrading the antibiotic and is not recommended for liquid waste containing this compound without specific validation. Collect in a labeled, leak-proof container for hazardous waste disposal.
-
-
Empty Containers: Empty containers that held this compound powder should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Mandatory Visualizations
Caption: Experimental workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
